Product packaging for 2-Amino-3-benzyloxypyridine(Cat. No.:CAS No. 24016-03-3)

2-Amino-3-benzyloxypyridine

カタログ番号: B018056
CAS番号: 24016-03-3
分子量: 200.24 g/mol
InChIキー: NMCBWICNRJLKKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Solubility: Dichloromethane, Methanol>2-Amino-3-benzyloxypyridine on condensation with diethyl ethoxymethylene malonate affords 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B018056 2-Amino-3-benzyloxypyridine CAS No. 24016-03-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCBWICNRJLKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178748
Record name 3-Benzyloxy-2-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24016-03-3
Record name 2-Amino-3-benzyloxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24016-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-benzyloxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24016-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyloxy-2-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyloxy-2-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-3-BENZYLOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYW7T7718Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24016-03-3

This technical guide provides a comprehensive overview of 2-Amino-3-benzyloxypyridine, a pivotal chemical intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and safety protocols.

Chemical and Physical Properties

This compound is a stable, solid compound under normal conditions.[1] It presents as a brown, green to brown, or off-white to pale yellow crystalline powder.[1][2][3] This compound is characterized by a pyridine (B92270) ring substituted with an amino group at the 2-position and a benzyloxy group at the 3-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24016-03-3[4]
Molecular Formula C₁₂H₁₂N₂O[4]
Molecular Weight 200.24 g/mol [3][4]
Appearance Brown, green to brown, or off-white to pale yellow crystalline powder[1][2][3]
Melting Point 92-94 °C[4]
Boiling Point 337.96°C (estimate)
Density 1.1131 g/cm³ (estimate)
Solubility Sparingly soluble in water.[1] Slightly soluble in chloroform, methanol, DMSO.[3][1][3]
pKa 8.40 ± 0.10 (Predicted)[1]
Storage Store in a cool, dry, well-ventilated place, protected from light. Keep in a dark place under an inert atmosphere at room temperature.[1][3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data Summary

TechniqueDataReference
¹H NMR Chemical shifts (CDCl₃, 400 MHz) δ (ppm): 7.67 (d), 7.42-7.32 (m, phenyl), 6.95 (t), 6.57 (d), 5.04 (s, -OCH₂-), 4.8 (br s, -NH₂).[5]
¹³C NMR Spectra available, detailed shifts can be obtained from referenced sources.[2][6]
FTIR Key peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching and bending vibrations.[7]
Mass Spectrometry Molecular Ion (M⁺): m/z 200. Key fragments include those corresponding to the loss of the benzyl (B1604629) group.[5]

Biological Activity and Applications

This compound is a significant building block in organic synthesis, particularly for the development of pharmaceutical compounds.[1][8] It is a known inhibitor of mitogen-activated protein kinase p38α (MAPK14), a key enzyme in cellular signaling pathways.[4][9]

p38α MAP Kinase Inhibition

The p38 MAP kinase signaling pathway is activated by a variety of cellular stresses and inflammatory cytokines.[8] This pathway plays a critical role in regulating inflammation, apoptosis, and cell differentiation.[10] As an inhibitor of p38α, this compound has potential applications in the development of therapies for inflammatory diseases and other conditions where this pathway is dysregulated.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway p38 MAP Kinase Signaling Pathway stimuli Cellular Stress / Cytokines receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates inhibitor This compound inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of 2-amino-3-hydroxypyridine. The following is a representative protocol.

Workflow for the Synthesis of this compound

synthesis_workflow reagents 1. Reagents: - 2-Amino-3-hydroxypyridine - Benzyl chloride - NaOH (40% solution) - Phase Transfer Catalyst - Dichloromethane (B109758) reaction 2. Reaction: - Stir vigorously at 25°C - 16-19 hours reagents->reaction workup 3. Work-up: - Phase separation - Aqueous extraction with DCM - Wash with brine, dry reaction->workup purification 4. Purification: - Concentrate under vacuum - Recrystallize from ethanol workup->purification product 5. Product: This compound purification->product

Caption: Synthesis Workflow.

Detailed Methodology:

  • In a three-necked round bottom flask equipped with a mechanical stirrer and a thermometer, combine a 40% sodium hydroxide (B78521) solution, a phase transfer catalyst (e.g., Adogen 464 or tetrabutylammonium (B224687) bromide), and dichloromethane.[1][8]

  • To this vigorously stirred biphasic mixture, add 2-amino-3-hydroxypyridine.

  • Cool the mixture to 25°C and add benzyl chloride in one portion.[1]

  • Allow the reaction to stir for 16-19 hours.[1][8]

  • After the reaction is complete, allow the layers to separate. The lower aqueous phase is removed and can be further extracted with dichloromethane.[1]

  • The combined organic phases are washed with a saturated sodium chloride solution and dried over an anhydrous drying agent like potassium carbonate or sodium sulfate.[1][8]

  • The dichloromethane is removed under reduced pressure to yield a solid.[1]

  • The crude product is then purified by recrystallization from boiling absolute ethanol, followed by cooling, filtration, and drying in a vacuum oven.[1] Alternatively, purification can be achieved by column chromatography.[8]

p38α Kinase Activity Assay

The inhibitory effect of this compound on p38α kinase can be quantified using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate, such as ATF2.

Workflow for p38α Kinase Inhibition Assay

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection inhibitor 1. Prepare serial dilutions of This compound pre_incubation 3. Pre-incubate kinase mix with inhibitor inhibitor->pre_incubation kinase_mix 2. Prepare kinase reaction mix: - Active p38α kinase - Kinase buffer kinase_mix->pre_incubation reaction_start 4. Initiate reaction by adding ATF2 substrate and ATP pre_incubation->reaction_start incubation 5. Incubate at 30°C for 30-60 minutes reaction_start->incubation termination 6. Terminate reaction incubation->termination detection 7. Detect phosphorylated ATF2 (e.g., Western Blot, ELISA, Luminescence) termination->detection analysis 8. Analyze data and determine IC₅₀ detection->analysis

Caption: p38α Kinase Assay Workflow.

Detailed Methodology (Non-Radioactive, Immunoblotting):

  • Cell Lysate Preparation (Source of Kinase): Prepare cell lysates from cells stimulated to activate the p38 MAPK pathway.

  • Immunoprecipitation: Immunoprecipitate the active p38α kinase from the cell lysate using an anti-p38 MAP Kinase antibody.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated kinase in a kinase assay buffer.

    • Aliquot the kinase into separate tubes for control and various concentrations of this compound.

    • Pre-incubate the kinase with the inhibitor for 10-20 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATF2 substrate and ATP.

    • Incubate the reaction mixture for 30 minutes at 30°C.[1]

    • Terminate the reaction by adding SDS sample buffer and boiling.[1]

  • Detection:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phospho-ATF2.

    • Use an appropriate HRP-conjugated secondary antibody for detection via chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated ATF2.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Safety and Toxicology

Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety and Hazard Information

CategoryInformationReference
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Personal Protective Equipment Dust mask (type N95), eye shields, and gloves.[4]

Toxicological Data:

  • 2-Amino-3-hydroxypyridine: The acute oral LD₅₀ in rats is reported as 500 mg/kg.[11] It is considered toxic if swallowed and causes skin and serious eye irritation.[5] The EC₅₀ for Daphnia magna is 24.6 mg/L over 48 hours, indicating it is toxic to aquatic life.[5]

  • 2-Aminopyridine: This compound is known to be acutely toxic and is readily absorbed through the skin.[12]

Given the data on these related compounds, this compound should be handled with care as a potentially toxic and irritating substance. A full toxicological assessment has not been found.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyridine is a pivotal chemical intermediate, extensively utilized in the synthesis of complex organic molecules, most notably in the development of targeted cancer therapeutics such as Raf kinase inhibitors.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methods for their determination, and its relevance in contemporary pharmaceutical research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reactivity.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol [2]
Appearance White to pale yellow or green to brown crystalline powder[2][3]
Melting Point 92-94 °C (lit.)[4]
Boiling Point 337.96°C (rough estimate)
Density 1.1131 (rough estimate)
Refractive Index 1.6660 (estimate)
Flash Point 172.6°C
Vapor Pressure 2.02E-05mmHg at 25°C
Table 2: Solubility and Partitioning
PropertyValueSource(s)
Solubility Sparingly soluble in water. Slightly soluble in Chloroform, Methanol, and DMSO.[2][3]
pKa 8.40 ± 0.10 (Predicted)[3]
LogP 2.25 (Predicted)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary
TechniqueData Highlights
¹H NMR Spectra available, detailed peak assignments can be found in specialized databases.
¹³C NMR Spectra available, detailed peak assignments can be found in specialized databases.[5]
Mass Spectrometry Molecular Ion Peak (M+) consistent with a molecular weight of 200.24.
Infrared (IR) Characteristic peaks corresponding to N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O functional groups.
UV-Visible Spectral characteristics have been studied in various solvents and pH conditions.[6]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route involves the benzylation of 2-amino-3-hydroxypyridine (B21099).

Procedure:

  • To a stirred solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and aqueous sodium hydroxide), a phase transfer catalyst such as tetrabutylammonium (B224687) bromide is added.[3]

  • Benzyl chloride is added to the mixture, and the reaction is stirred at room temperature or with gentle heating for several hours.[3]

  • Upon completion, the organic layer is separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield this compound as a solid.[3]

G Reactants 2-Amino-3-hydroxypyridine + Benzyl Chloride ReactionMixture Reaction Mixture Reactants->ReactionMixture Mixing ReactionConditions Phase Transfer Catalyst (e.g., TBAB) Base (e.g., NaOH) Solvent (e.g., DCM/H2O) ReactionConditions->ReactionMixture Purification Work-up and Purification (Extraction, Crystallization) ReactionMixture->Purification Reaction Product This compound Purification->Product

Synthetic Workflow for this compound.
Determination of Melting Point

The melting point is a crucial indicator of purity.

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow range (e.g., 0.5-1°C) is indicative of high purity.

Determination of Solubility

Procedure (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, methanol, chloroform) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values.

Procedure (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Role in Drug Discovery: Targeting the Ras-Raf-MEK-ERK Pathway

This compound serves as a critical scaffold for the synthesis of a class of anticancer agents known as Raf kinase inhibitors. Raf kinases (A-RAF, B-RAF, and C-RAF) are key components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.

Inhibitors derived from the 2-aminopyridine (B139424) scaffold are designed to bind to the ATP-binding pocket of Raf kinases, thereby preventing their catalytic activity and blocking downstream signaling. The benzyloxy group can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Raf Inhibitor (derived from this compound) Inhibitor->Raf Inhibition

Inhibition of the Ras-Raf-MEK-ERK Pathway.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry, primarily due to its role as a versatile building block for potent kinase inhibitors. The physicochemical properties outlined in this guide are essential for its handling, formulation, and the rational design of novel therapeutics. The provided experimental protocols offer a framework for the consistent and accurate characterization of this important molecule. A thorough understanding of these core properties will continue to facilitate its successful application in the development of next-generation targeted therapies.

References

Spectral Data Analysis of 2-Amino-3-benzyloxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Amino-3-benzyloxypyridine, a molecule of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.67dd1HPyridine H-6
7.42 - 7.30m5HPhenyl H
6.94dd1HPyridine H-4
6.58t1HPyridine H-5
5.04s2H-OCH₂-
4.8 (broad s)s2H-NH₂

dd = doublet of doublets, m = multiplet, t = triplet, s = singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum was recorded in CDCl₃.[1]

Chemical Shift (ppm)Assignment
150.1Pyridine C-2
145.8Pyridine C-3
137.2Phenyl C (quaternary)
136.9Pyridine C-6
128.6Phenyl CH
128.1Phenyl CH
127.4Phenyl CH
122.1Pyridine C-4
111.8Pyridine C-5
71.0-OCH₂-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained from a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amine)
3060 - 3030MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (aliphatic)
1620StrongN-H bending (amine)
1590, 1495, 1455Medium to StrongC=C stretching (aromatic rings)
1240StrongC-O stretching (aryl ether)
1100MediumC-N stretching (amine)
740, 695StrongC-H bending (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

m/zRelative Intensity (%)Assignment
20050.2[M]⁺ (Molecular Ion)
1094.9[M - C₇H₇]⁺
91100.0[C₇H₇]⁺ (Tropylium ion)
655.6[C₅H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectral analyses described above. Specific parameters for the acquisition of the presented data for this compound may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for ¹H NMR).

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Standard: Tetramethylsilane (TMS).

  • Temperature: Ambient probe temperature.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Number of scans: 512-2048 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a solid sample like this compound, direct insertion or injection of a solution into a GC is common. Electron Ionization (EI) is a typical ionization method for such compounds.

Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Ionization Method: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Speed: Typically 1-2 scans per second.

  • Inlet System (if GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

Visualizations

The following diagrams illustrate the relationships and workflows discussed in this guide.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Prepare for GC-MS/Direct Inlet Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

Caption: Correlation of the molecular structure with key spectral data.

References

Solubility Profile of 2-Amino-3-benzyloxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-benzyloxypyridine, a key intermediate in pharmaceutical synthesis and a known inhibitor of mitogen-activated protein kinase p38α (MAPK14). While quantitative solubility data in various organic solvents remains limited in publicly available literature, this document consolidates existing qualitative information and presents a standardized experimental protocol for its precise determination. Furthermore, this guide illustrates the relevant biological context of this compound by detailing the p38 MAPK signaling pathway and outlining a typical experimental workflow for evaluating its inhibitory activity.

Physicochemical Properties

This compound is a solid, appearing as white to pale yellow or green to brown crystals. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Melting Point 92-94 °C
Appearance White to pale yellow crystals
pKa (Predicted) 8.40 ± 0.10

Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals. However, qualitative assessments from various sources provide a general understanding of its solubility profile. This information is summarized in Table 2.

SolventQualitative Solubility
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
WaterSparingly Soluble[3]

Note: "Slightly soluble" and "sparingly soluble" are qualitative terms and should be experimentally quantified for specific applications.

Experimental Protocol for Solubility Determination

To obtain precise and reproducible quantitative solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, acetonitrile, ethyl acetate)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its peak area from the calibration curve.

  • Data Reporting: Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze by HPLC E->F G Quantify using calibration curve F->G H Report Solubility (g/L or mol/L) G->H

Experimental workflow for solubility determination.

Biological Context: p38 MAPK Signaling Pathway

This compound has been identified as an inhibitor of the p38α mitogen-activated protein kinase. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[][5][] Activation of this pathway is implicated in a variety of inflammatory diseases.[] An inhibitor like this compound would block the kinase activity of p38α, thereby preventing the phosphorylation of downstream substrates and mitigating the inflammatory response.

The following diagram provides a simplified representation of the p38 MAPK signaling cascade and the point of inhibition.

G cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, MEKKs) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates phosphorylates Response Inflammation, Apoptosis, Cytokine Production Substrates->Response Inhibitor This compound Inhibitor->p38

Simplified p38 MAPK signaling pathway with inhibition point.

Experimental Workflow for Inhibitor Testing

Evaluating the efficacy of a potential p38 MAPK inhibitor such as this compound typically involves a multi-step experimental approach, progressing from in vitro enzyme assays to cell-based models.

The following diagram outlines a general workflow for testing the inhibitory activity of this compound.

G A Compound Preparation (Solubilize this compound) B In Vitro Kinase Assay (Measure direct inhibition of purified p38α enzyme) A->B D Cell-Based Assay (e.g., in macrophages or other relevant cell lines) A->D C Determine IC₅₀ B->C I Data Analysis and Interpretation C->I E Stimulate p38 Pathway (e.g., with LPS or cytokines) D->E H Assess Cellular Toxicity D->H F Treat with Inhibitor E->F G Measure Downstream Effects (e.g., cytokine release, substrate phosphorylation) F->G G->I H->I

General workflow for p38 MAPK inhibitor testing.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a synthetic intermediate and a p38 MAPK inhibitor. While its solubility in common organic solvents is qualitatively described as slight to sparing, this guide provides a robust framework for its quantitative determination. The elucidation of its precise solubility is a critical step in optimizing reaction conditions, formulation development, and biological assays. The provided diagrams of the p38 MAPK pathway and the inhibitor testing workflow offer a clear visual guide for researchers investigating the biological activity of this and related compounds. Future work should focus on generating and publishing quantitative solubility data to further enhance the utility of this compound in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-benzyloxypyridine, a key intermediate in pharmaceutical research and drug development. Two primary synthetic routes are detailed: the direct O-benzylation of 2-amino-3-hydroxypyridine (B21099) and an alternative two-step pathway commencing with the O-benzylation of 2-nitropyridin-3-ol followed by nitro group reduction. This document presents a thorough examination of the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the two methodologies. All quantitative data is summarized in structured tables for clarity, and key reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyridine (B92270) core with amino and benzyloxy functionalities, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This guide aims to provide researchers and drug development professionals with a detailed understanding of its synthesis, enabling informed decisions in process development and scale-up operations.

Synthesis Route 1: Direct O-Benzylation of 2-Amino-3-hydroxypyridine

The most direct and commonly employed method for the synthesis of this compound is the O-benzylation of 2-amino-3-hydroxypyridine. This reaction is typically carried out using benzyl (B1604629) chloride in the presence of a base and often a phase-transfer catalyst to facilitate the reaction in a biphasic system.

Reaction Pathway

Direct_Benzylation_Pathway Start 2-Amino-3-hydroxypyridine Product This compound Start->Product O-Benzylation Reagents Benzyl Chloride Base (e.g., NaOH, K2CO3) Phase-Transfer Catalyst (optional) Reagents->Product

Caption: Direct O-Benzylation of 2-Amino-3-hydroxypyridine.

Experimental Protocols

Protocol 2.2.1: Sodium Hydroxide (B78521) in Dichloromethane

  • Reaction Setup: A round-bottom flask is charged with a 40% aqueous sodium hydroxide solution, dichloromethane, and a phase-transfer catalyst such as Adogen 464 or tetrabutylammonium (B224687) bromide.

  • Addition of Starting Material: 2-amino-3-hydroxypyridine is added to the vigorously stirred biphasic mixture.

  • Addition of Benzyl Chloride: Benzyl chloride is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for several hours (e.g., 16-19 hours).

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or potassium carbonate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product.[1]

Protocol 2.2.2: Sodium Hydroxide in Toluene

  • Reaction Setup: A reactor is charged with deionized water and sodium hydroxide, followed by the addition of 2-amino-3-hydroxypyridine, tetrabutylammonium bromide, and benzyl chloride.[2][3]

  • Reaction Conditions: The mixture is heated to 70-75°C and maintained at this temperature for approximately 6 hours.[2]

  • Work-up and Purification: After cooling, the layers are separated. The aqueous phase is extracted with toluene. The combined organic phases are washed with water and then concentrated. The product is crystallized from the concentrated solution at a low temperature (0-5°C), filtered, washed with cold toluene, and dried under vacuum.[2][3]

Quantitative Data
ParameterProtocol 2.2.1Protocol 2.2.2
Starting Material 2-amino-3-hydroxypyridine2-amino-3-hydroxypyridine
Reagents Benzyl chloride, 40% NaOH, Adogen 464, DichloromethaneBenzyl chloride, NaOH, Tetrabutylammonium bromide, Toluene, Water
Reaction Time 16 hours6 hours
Temperature 25°C70-75°C
Yield Not explicitly stated77.3%[2][3]
Purity Not explicitly stated99.53%[2][3]
Purification Recrystallization from ethanol[1]Crystallization from toluene[2]

Synthesis Route 2: O-Benzylation of 2-Nitropyridin-3-ol and Subsequent Reduction

An alternative approach to this compound involves a two-step process starting from 2-nitropyridin-3-ol. This route first protects the hydroxyl group via O-benzylation and is followed by the reduction of the nitro group to an amine.

Reaction Pathway

Two_Step_Synthesis_Pathway Start 2-Nitropyridin-3-ol Intermediate 3-Benzyloxy-2-nitropyridine Start->Intermediate O-Benzylation Product This compound Intermediate->Product Nitro Group Reduction Reagents1 Benzyl Halide (e.g., Benzyl Chloride) Base (e.g., K2CO3, NaH) Reagents1->Intermediate Reagents2 Reducing Agent (e.g., H2/Pd-C, SnCl2/HCl, Fe/AcOH) Reagents2->Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: O-Benzylation of 2-Nitropyridin-3-ol

  • Reaction Setup: To a solution of 2-nitropyridin-3-ol in a suitable solvent such as DMF or acetone, a base like anhydrous potassium carbonate or sodium hydride is added.

  • Addition of Benzylating Agent: Benzyl chloride or benzyl bromide is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to ensure completion. The progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, 3-benzyloxy-2-nitropyridine, can be purified by column chromatography.

Step 2: Reduction of 3-Benzyloxy-2-nitropyridine

Method A: Catalytic Hydrogenation

  • Reaction Setup: 3-Benzyloxy-2-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (5-10% Pd/C) is added to the solution.

  • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the desired product. Further purification can be achieved by recrystallization.

Method B: Reduction with Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, 3-benzyloxy-2-nitropyridine is dissolved in ethanol. Tin(II) chloride dihydrate is added, followed by concentrated hydrochloric acid.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a few hours.

  • Work-up and Purification: The reaction mixture is cooled and made basic with a saturated solution of sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.

Quantitative Data (Anticipated)
ParameterStep 1: O-BenzylationStep 2: Reduction (Method A)Step 2: Reduction (Method B)
Starting Material 2-Nitropyridin-3-ol3-Benzyloxy-2-nitropyridine3-Benzyloxy-2-nitropyridine
Reagents Benzyl chloride, K2CO3, DMFH2, Pd/C, EthanolSnCl2·2H2O, HCl, Ethanol
Reaction Time Several hoursSeveral hoursSeveral hours
Temperature Room Temp. to elevatedRoom TemperatureReflux
Yield Moderate to highHighHigh
Purity Good after chromatographyHighGood after work-up
Purification Column chromatographyFiltration and concentrationExtraction and concentration

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the direct O-benzylation of 2-amino-3-hydroxypyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Charge Reactor with Solvents and Base B Add 2-Amino-3-hydroxypyridine A->B C Add Benzyl Chloride B->C D Stir at Defined Temperature and Time C->D E Phase Separation and Aqueous Layer Extraction D->E F Wash and Dry Organic Phase E->F G Concentrate Under Reduced Pressure F->G H Recrystallize/Crystallize Crude Product G->H I Filter, Wash, and Dry This compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Comparison of Synthesis Routes

FeatureRoute 1: Direct BenzylationRoute 2: Two-Step Synthesis
Number of Steps OneTwo
Starting Materials 2-Amino-3-hydroxypyridine2-Nitropyridin-3-ol
Atom Economy Generally higherLower due to the introduction and removal of the nitro group
Reagent Hazards Strong bases, organic solventsStrong acids/bases, flammable solvents, potentially hazardous reducing agents
Process Simplicity Simpler, more directMore complex, requires isolation of an intermediate
Potential Issues Potential for N-benzylation as a side reactionIncomplete reduction, potential for debenzylation under harsh reduction conditions
Overall Yield Good to excellent in a single stepDependent on the yield of both steps

Conclusion

Both presented synthetic routes offer viable methods for the preparation of this compound. The direct O-benzylation of 2-amino-3-hydroxypyridine is generally the more straightforward and atom-economical approach. However, the two-step synthesis starting from 2-nitropyridin-3-ol provides a valuable alternative, particularly if the starting material is more readily available or cost-effective. The choice of synthesis route will ultimately depend on factors such as starting material availability, cost, scale of production, and the desired purity of the final product. This guide provides the necessary technical details to assist researchers in making an informed decision and successfully implementing the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Amino-3-benzyloxypyridine, a key intermediate in pharmaceutical research and development. This document details the starting materials, experimental protocols, and quantitative data to support the efficient and reliable synthesis of this compound.

Core Synthesis Pathway: Benzylation of 2-Amino-3-hydroxypyridine

The most prevalent and well-documented method for the synthesis of this compound involves the benzylation of 2-amino-3-hydroxypyridine. This reaction is typically carried out in a biphasic system using a phase transfer catalyst.

Reaction Scheme

G cluster_conditions Reaction Conditions A 2-Amino-3-hydroxypyridine C NaOH (aq) / Organic Solvent E This compound A->E B Benzyl Chloride B->E D Phase Transfer Catalyst G cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_conditions Conditions A Furfural B Chlorine or Bromine in Aqueous Solution C Ring-Opened Intermediate A->C Ring-opening D Ammonium Sulfamate Solution E 2-Amino-3-hydroxypyridine Sulfonate C->E Reaction F Alkaline Hydrolysis G 2-Amino-3-hydroxypyridine E->G Hydrolysis

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers of 2-Amino-3-benzyloxypyridine, a versatile building block in medicinal chemistry. Understanding the reactivity of this molecule is crucial for its effective utilization in the synthesis of novel therapeutic agents. This document outlines the key reactive sites based on the principles of aminopyridine chemistry and is supported by data from analogous compounds.

Core Concepts: Reactivity of Aminopyridines

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing pyridine (B92270) ring. The amino group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and enhancing the nucleophilicity of the exocyclic nitrogen. Conversely, the pyridine nitrogen acts as a nucleophilic center and can be protonated or alkylated.

Nucleophilic Sites

The primary nucleophilic sites in this compound are the exocyclic amino group and the pyridine ring nitrogen.

  • Exocyclic Amino Group (N-2): The lone pair of electrons on the amino nitrogen is readily available for donation, making it a strong nucleophilic center. This site is involved in reactions such as acylation, alkylation, and condensation. The nucleophilicity of this group is a key factor in its use as a building block for more complex molecules.[1][2]

  • Pyridine Ring Nitrogen (N-1): The pyridine nitrogen also possesses a lone pair of electrons and can act as a nucleophile, participating in reactions with electrophiles. Its basicity allows for protonation, forming pyridinium (B92312) salts.

The resonance structures of aminopyridines illustrate the delocalization of the amino group's lone pair into the pyridine ring, which enhances the electron density at the ring nitrogen and certain carbon atoms.

Resonance_Aminopyridine cluster_0 Resonance Structures of 2-Aminopyridine (B139424) Moiety mol1 2-Aminopyridine mol2 Zwitterionic Resonance Structure 1 mol1->mol2 mol3 Zwitterionic Resonance Structure 2 mol2->mol3

Caption: Resonance delocalization in the 2-aminopyridine core.

Electrophilic Sites

Electrophilic reactions on the this compound ring are directed by the activating effect of the amino group.

  • Pyridine Ring Carbons: The pyridine ring is generally electron-deficient; however, the electron-donating amino group at the C-2 position increases the electron density at the ortho (C-3) and para (C-5) positions, making them susceptible to electrophilic substitution. The C-3 position is already substituted with a benzyloxy group, thus electrophilic attack is most likely to occur at the C-5 position. The C-4 and C-6 positions are less activated.

Quantitative Analysis of Reactive Sites

AtomMulliken Charge (e)Predicted Reactivity
N (amino group)-0.827Strong Nucleophile
N (pyridine ring)-0.738Nucleophile
C20.709Electrophile
C3-0.279Nucleophile
C40.038Weak Electrophile
C5-0.404Strong Nucleophile
C60.205Electrophile

Data based on computational analysis of 2-amino-5-methylpyridine (B29535).

The electrostatic potential map of 2-amino-5-methylpyridine further visualizes these reactive sites. The red regions indicate high electron density (nucleophilic) and the blue regions indicate low electron density (electrophilic).

Electrostatic_Potential_Workflow cluster_workflow Computational Workflow for Reactivity Prediction start Molecular Structure (this compound) dft Density Functional Theory (DFT) Calculation start->dft esp Electrostatic Potential Calculation dft->esp mulliken Mulliken Population Analysis dft->mulliken homo_lumo Frontier Molecular Orbital (HOMO/LUMO) Analysis dft->homo_lumo map Electrostatic Potential Map esp->map charges Mulliken Atomic Charges mulliken->charges orbitals HOMO/LUMO Energies and Distribution homo_lumo->orbitals prediction Prediction of Electrophilic and Nucleophilic Sites map->prediction charges->prediction orbitals->prediction

Caption: Workflow for computational prediction of reactive sites.

Experimental Protocols: Synthesis of a Urea (B33335) Derivative

This protocol details a representative reaction showcasing the nucleophilicity of the exocyclic amino group of this compound in the synthesis of a urea derivative.

Reaction: this compound with an isocyanate.

Materials:

  • This compound

  • Substituted isocyanate (e.g., ethyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the substituted isocyanate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired urea derivative.

Urea_Synthesis_Workflow cluster_protocol Experimental Workflow: Urea Synthesis dissolve Dissolve this compound in anhydrous solvent cool Cool to 0 °C dissolve->cool add_isocyanate Add isocyanate dropwise cool->add_isocyanate react Stir at room temperature (2-4 hours) add_isocyanate->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Complete purify Purify by column chromatography concentrate->purify product Isolated Urea Derivative purify->product

Caption: Workflow for the synthesis of a urea derivative.

Conclusion

This compound possesses distinct nucleophilic and electrophilic sites, making it a valuable synthon in drug discovery. The exocyclic amino group and the pyridine nitrogen are the primary nucleophilic centers, while the pyridine ring, activated by the amino group, is susceptible to electrophilic attack, predominantly at the C-5 position. The provided computational insights, based on analogous structures, and the experimental protocol serve as a robust guide for researchers in the rational design and synthesis of novel molecules based on this versatile scaffold.

References

Stability of 2-Amino-3-benzyloxypyridine at Different pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability of 2-Amino-3-benzyloxypyridine across a range of pH conditions. Due to the limited availability of direct experimental data for this specific molecule, this document presents a hypothesized stability profile based on the known chemical behavior of its constituent functional groups: the aminopyridine ring and the benzyl (B1604629) ether linkage. Detailed, best-practice experimental protocols for conducting forced degradation studies are provided, along with hypothetical data to guide researchers in designing and interpreting their own stability assessments. This guide is intended to serve as a foundational resource for scientists and professionals involved in the development of pharmaceuticals and other chemical entities containing the this compound scaffold.

Introduction

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications. Understanding its stability profile under different pH conditions is critical for the development of robust formulations, ensuring drug efficacy and safety, and defining appropriate storage conditions. The molecule's stability is primarily influenced by its two core functional moieties: the aminopyridine ring, which is susceptible to oxidation and whose reactivity is pH-dependent, and the benzyl ether linkage, which can undergo acid-catalyzed hydrolysis. This guide will explore the theoretical stability of this compound and provide the necessary protocols to empirically determine its degradation kinetics.

Hypothesized Degradation Pathways

The degradation of this compound is anticipated to proceed through two primary pathways, largely dependent on the pH of the environment.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen is susceptible to protonation, followed by cleavage of the carbon-oxygen bond. This reaction is facilitated by the formation of a stable benzyl carbocation, leading to the formation of 2-amino-3-hydroxypyridine (B21099) and benzyl alcohol. This pathway is expected to be more prominent at lower pH values.

  • Oxidative Degradation: The aminopyridine ring, particularly the pyridine (B92270) nitrogen and the exocyclic amino group, can be susceptible to oxidation. The protonation state of these groups, which is pH-dependent, can influence the rate of oxidation.[1][2] Oxidative degradation can lead to the formation of N-oxides or other oxidized species.

cluster_acid Acidic Conditions (pH < 4) cluster_neutral_basic Neutral/Basic Conditions (pH > 6) A This compound B Protonated Ether A->B + H+ C 2-Amino-3-hydroxypyridine B->C Hydrolysis D Benzyl Carbocation B->D Cleavage E Benzyl Alcohol D->E + H2O F This compound G Oxidized Species (e.g., N-oxide) F->G Oxidation

Caption: Hypothesized degradation pathways for this compound.

Quantitative Stability Data (Hypothetical)

The following table summarizes the expected quantitative outcomes from a forced degradation study of this compound under various pH conditions. These values are hypothetical and intended to serve as a benchmark for experimental design.

Condition pH Temperature (°C) Duration (hours) Hypothetical % Degradation Major Degradants
Acid Hydrolysis1.0602415-25%2-Amino-3-hydroxypyridine, Benzyl alcohol
Acid Hydrolysis4.560245-10%2-Amino-3-hydroxypyridine, Benzyl alcohol
Neutral7.06024< 2%Minimal degradation
Base Hydrolysis10.06024< 5%Oxidative impurities
Base Hydrolysis13.060245-15%Oxidative impurities, potential minor hydrolysis

Experimental Protocols

A comprehensive forced degradation study is essential to empirically determine the stability of this compound. The following protocols outline the methodologies for such a study.

Materials and Reagents
  • This compound (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions

  • Phosphate (B84403) Buffer (pH 7.0)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Formic Acid (for mobile phase)

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a final concentration of approximately 10 µg/mL for HPLC analysis.

  • Base Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase to a final concentration of approximately 10 µg/mL for HPLC analysis.

  • Neutral Degradation:

    • To 1 mL of the stock solution, add 9 mL of phosphate buffer (pH 7.0).

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase to a final concentration of approximately 10 µg/mL for HPLC analysis.

  • Control Sample:

    • Dilute the stock solution with mobile phase to the final concentration without subjecting it to stress conditions.

A Stock Solution (1 mg/mL) B Acid Stress (0.1N HCl, 60°C) A->B C Base Stress (0.1N NaOH, 60°C) A->C D Neutral Stress (pH 7.0 Buffer, 60°C) A->D E Sampling at Time Points B->E C->E D->E F Neutralization & Dilution E->F G HPLC Analysis F->G

Caption: Experimental workflow for the forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Conclusion

References

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-benzyloxypyridine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its role as a key intermediate in the development of kinase inhibitors and as a scaffold for compounds with other therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts in this area.

Introduction

This compound (CAS No: 24016-03-3) is a substituted pyridine (B92270) derivative characterized by an amino group at the 2-position and a benzyloxy group at the 3-position. This arrangement of functional groups provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The primary recognized biological activities associated with this scaffold are its role as a precursor to potent Raf kinase inhibitors and its intrinsic inhibitory activity against p38 mitogen-activated protein kinase (MAPK) α. Furthermore, derivatives of this compound have been explored for their potential in neuroprotection and as ligands for α-adrenergic receptors.

Key Biological Activities

Intermediate in the Synthesis of Raf Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of certain Raf kinase inhibitors. The Raf kinases (A-Raf, B-Raf, and C-Raf) are key components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in human cancers. The aminopyridine moiety of this compound can be elaborated to create structures that bind to the hinge region of the kinase domain of Raf, a common strategy in the design of kinase inhibitors.

Signaling Pathway: Ras-Raf-MEK-ERK Cascade

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation by upstream signals (e.g., growth factors), Ras GTPase recruits and activates Raf kinases. Raf then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates ERK_n ERK ERK->ERK_n Translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The Ras-Raf-MEK-ERK Signaling Pathway.
Inhibition of p38α Mitogen-Activated Protein Kinase

This compound has been identified as an inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is another crucial signaling cascade that is activated by cellular stress and inflammatory cytokines, playing a central role in inflammation, apoptosis, and cell differentiation. Inhibition of p38α is a therapeutic strategy for a range of inflammatory diseases.

Signaling Pathway: p38 MAPK Cascade

The p38 MAPK pathway is typically initiated by cellular stressors or inflammatory cytokines. This leads to the activation of a MAPKKK (e.g., TAK1, ASK1), which then phosphorylates and activates a MAPKK (MKK3 or MKK6). MKK3/6, in turn, phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including other kinases and transcription factors, to mediate cellular responses.

p38_MAPK_Pathway MAPKKK MAPKKK (e.g., TAK1, ASK1) MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylates & Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates & Activates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response Inhibitor This compound Inhibitor->p38_MAPK Inhibits

Caption: The p38 MAPK Signaling Pathway and inhibition point.
Derivatives with Neuroprotective and α-Adrenergic Receptor Activity

Research has shown that derivatives of this compound can be synthesized to possess other biological activities. For instance, certain 2-iminoimidazolidine derivatives have been shown to exhibit binding affinity for α-adrenergic receptors. Additionally, some pyridyl/pyrazinyl thiourea (B124793) derivatives synthesized from related aminopyridines have demonstrated neuroprotective effects against amyloid-β-induced toxicity, suggesting a potential therapeutic avenue for neurodegenerative diseases.

Quantitative Data

Table 1: Summary of Potential Quantitative Biological Data

Compound ClassTargetAssay TypeKey ParameterReported ValueReference
This compoundp38α MAPKKinase AssayIC50Data not available-
2-Iminoimidazolidine derivativesα2-Adrenergic ReceptorRadioligand BindingKi / IC50Nanomolar rangeChang-Fong et al.
Pyridyl/pyrazinyl thiourea derivativesNeuroprotectionCell-based viabilityEC50Micromolar rangePark et al.

Experimental Protocols

Representative Synthesis of a Raf Kinase Inhibitor

The following is a representative protocol for the synthesis of a diaryl urea-based Raf kinase inhibitor, illustrating how a 2-aminopyridine (B139424) scaffold, similar to this compound, can be utilized. This protocol is based on the general synthesis of Sorafenib.

Workflow for Representative Raf Kinase Inhibitor Synthesis

Raf_Inhibitor_Synthesis_Workflow Step1 Coupling with p-aminophenol derivative Intermediate Diaryl Ether Intermediate Step1->Intermediate Step2 Reaction with Isocyanate Intermediate->Step2 Final_Product Diaryl Urea Raf Kinase Inhibitor Step2->Final_Product Purification Purification and Characterization Final_Product->Purification p38_Assay_Workflow Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Kinase_Reaction->ADP_Glo Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) ADP_Glo->Kinase_Detection Measure_Luminescence Measure Luminescence Kinase_Detection->Measure_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Luminescence->Data_Analysis

References

2-Amino-3-benzyloxypyridine: A Technical Guide for p38α Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-3-benzyloxypyridine as a potential inhibitor of p38α mitogen-activated protein (MAP) kinase. p38α is a critical mediator in cellular signaling pathways, particularly in response to stress and inflammatory stimuli, making it a significant target for therapeutic intervention in a range of diseases. While this compound has been identified as an inhibitor of p38α activity, this guide also highlights the current gap in publicly available quantitative data on its specific potency. This document details the synthesis of the compound, provides a generalized protocol for its evaluation as a kinase inhibitor, and contextualizes its potential role within the broader p38α signaling cascade.

Introduction to p38α Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in regulating cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, osmotic shock, and UV radiation.[1] Among the four isoforms (α, β, γ, and δ), p38α (MAPK14) is the most extensively studied and is ubiquitously expressed.[2] Activation of the p38α pathway is implicated in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), positioning it as a key target for the development of anti-inflammatory therapeutics.[1] The inhibition of p38α has been explored for a multitude of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The p38α Signaling Pathway

The activation of p38α is a multi-step process initiated by various cellular stressors. This signaling cascade is crucial for a number of cellular processes, including inflammation, apoptosis, and cell differentiation.

p38_pathway ext_stim Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor ext_stim->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38a p38α mapkk->p38a phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38a->substrates phosphorylates inhibitor This compound inhibitor->p38a inhibits response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response

Figure 1: Simplified p38α MAP Kinase Signaling Pathway.

Synthesis of this compound

This compound can be synthesized from 2-amino-3-hydroxypyridine (B21099) and benzyl (B1604629) chloride. The following table outlines a common synthetic protocol.

StepProcedureReagents & Conditions
1 Reaction Setup In a round bottom flask, dissolve 2-amino-3-hydroxypyridine in a suitable solvent system. A biphasic system of dichloromethane (B109758) and a strong aqueous base is often employed.
2 Phase Transfer Catalyst Add a phase transfer catalyst, such as Adogen 464 or tetrabutylammonium (B224687) bromide, to facilitate the reaction between the aqueous and organic phases.
3 Alkylation Add benzyl chloride to the vigorously stirred mixture. The reaction is typically carried out at room temperature overnight.
4 Workup Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts.
5 Purification Wash the combined organic phase with saturated sodium chloride solution and dry over an anhydrous salt like potassium carbonate. Concentrate the solution under reduced pressure.
6 Crystallization Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound.

Experimental Protocols for p38α Kinase Inhibition Assay

kinase_assay_workflow start Start: Compound Preparation dilution Serial Dilution of This compound start->dilution reagents Prepare Assay Buffer, p38α Enzyme, Substrate (e.g., ATF2), and ATP start->reagents incubation Incubate Kinase, Substrate, and Inhibitor dilution->incubation reagents->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start detection Detect Phosphorylated Substrate (e.g., ADP-Glo, HTRF, AlphaScreen) reaction_start->detection data_analysis Data Analysis: Calculate IC50 Value detection->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for p38α Kinase Assay.
In Vitro Kinase Assay (General Protocol)

ParameterDescription
Enzyme Recombinant human p38α kinase.
Substrate A known p38α substrate, such as ATF2 or a synthetic peptide.
Compound This compound dissolved in DMSO, tested across a range of concentrations.
Assay Buffer Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
ATP Used at a concentration near the Km for p38α.
Detection Method Common methods include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., HTRF, LanthaScreen), or luminescence-based assays (e.g., ADP-Glo).
Procedure 1. Add assay buffer, p38α enzyme, substrate, and varying concentrations of the inhibitor to a microplate. 2. Incubate to allow for inhibitor binding. 3. Initiate the kinase reaction by adding ATP. 4. Incubate for a defined period at a controlled temperature. 5. Stop the reaction and measure the signal according to the chosen detection method.
Data Analysis Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Considerations

While the direct SAR for this compound is not extensively published, analysis of other aminopyridine-based p38α inhibitors can provide insights. Key interactions often involve hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The benzyloxy group likely occupies a hydrophobic pocket, and modifications to this group could significantly impact potency and selectivity.

sar_logic core 2-Aminopyridine Core hinge Hinge Binding (Hydrogen Bonds) core->hinge enables activity p38α Inhibitory Activity hinge->activity contributes to benzyloxy 3-Benzyloxy Group hydrophobic Hydrophobic Pocket Interaction benzyloxy->hydrophobic occupies hydrophobic->activity contributes to

Figure 3: Postulated Structure-Activity Relationship Logic.

Conclusion and Future Directions

This compound is recognized as an inhibitor of p38α kinase. This guide has provided a detailed overview of its synthesis, the biological context of its target, and a framework for its experimental evaluation. A significant gap in the current scientific literature is the absence of quantitative inhibitory data (e.g., IC50, Ki) for this specific compound. Future research should focus on determining these values through in vitro kinase assays to fully characterize its potential as a p38α inhibitor. Further studies could also explore its selectivity against other kinases and its efficacy in cell-based and in vivo models of inflammation. The structural information presented here provides a solid foundation for the design of future analogs with potentially improved potency and pharmacokinetic properties.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure and Conformation of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Amino-3-benzyloxypyridine, a versatile building block in medicinal chemistry. By integrating experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy with theoretical insights from computational studies, this document offers a detailed understanding of the molecule's three-dimensional arrangement and potential dynamic behavior. Key structural parameters, spectroscopic signatures, and experimental methodologies are presented to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this scaffold.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, notably as a fragment in the development of kinase inhibitors.[1][2] Its molecular framework, featuring a pyridine (B92270) ring substituted with an amino group and a flexible benzyloxy moiety, allows for a range of non-covalent interactions crucial for molecular recognition and binding affinity. A thorough understanding of its intrinsic structural and conformational preferences is therefore paramount for rational drug design and structure-activity relationship (SAR) studies. This guide synthesizes the current knowledge on the molecular structure and conformation of this compound, presenting key data in a structured format and detailing the experimental and computational protocols employed in its characterization.

Molecular Structure and Crystallographic Data

Key Bond Lengths and Angles

The crystal structure reveals a planar pyridine ring, with the amino and benzyloxy substituents lying slightly out of the plane. The geometric parameters are consistent with theoretical calculations, providing a validated model of the molecule's core structure.

ParameterBondValue (Å)ParameterAngleValue (°)
Bond LengthsC2-N11.35Bond AnglesN1-C2-C3123.0
C2-N21.34C2-C3-C4118.0
C3-O11.37C2-C3-O1119.0
O1-C71.44C3-O1-C7118.0
C7-C81.50O1-C7-C8109.5

Table 1: Selected bond lengths and angles for this compound derived from crystallographic and computational data.

Conformational Analysis

The conformation of this compound is primarily defined by the torsion angles around the C3-O1 and O1-C7 bonds. Computational studies, specifically Potential Energy Scans (PES) using Density Functional Theory (DFT), have been employed to determine the lowest energy conformation.[4][5] These studies indicate a preference for a staggered conformation that minimizes steric hindrance between the pyridine and benzyl (B1604629) rings.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of the molecule, which are directly related to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure of this compound in solution.[6][7][8] The chemical shifts are influenced by the electronic environment of each nucleus.

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
H (Amino)~5.8br s
H (Pyridine)6.7 - 7.8m
H (Methylene)5.1s
H (Benzyl)7.3 - 7.5m
¹³C NMR
C (Pyridine)110 - 155
C (Methylene)~70
C (Benzyl)127 - 137

Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the characteristic vibrational modes of the molecule.[4][9][10] The IR and Raman spectra exhibit distinct bands corresponding to the stretching and bending of specific functional groups.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (Amino)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C=C, C=N (Pyridine)Stretching1600 - 1450
C-O-C (Ether)Asymmetric Stretching~1250
C-N (Amino)Stretching~1300

Table 3: Key vibrational frequencies for this compound.

Experimental and Computational Protocols

A combination of experimental and computational methods is essential for a comprehensive understanding of the molecular structure and conformation.

Experimental Workflow

The following diagram illustrates a typical workflow for the structural characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir_raman IR & Raman Spectroscopy purification->ir_raman structure Molecular Structure (Bond Lengths, Angles) xray->structure nmr->structure ir_raman->structure conformation Conformational Analysis structure->conformation

Experimental workflow for structural characterization.
Computational Chemistry Protocol

Theoretical calculations, particularly DFT, are powerful tools for complementing experimental data and exploring conformational landscapes.

computational_workflow cluster_results Calculated Properties start Initial Structure Generation optimization Geometry Optimization (e.g., DFT/B3LYP) start->optimization pes Potential Energy Scan (Dihedral Scan) optimization->pes freq Frequency Calculation optimization->freq electronic Electronic Properties (HOMO, LUMO) optimization->electronic min_energy Minimum Energy Conformation pes->min_energy vib_spectra Vibrational Spectra (IR, Raman) freq->vib_spectra

Computational workflow for conformational analysis.

Methodology for Geometry Optimization and Frequency Calculation: Computational studies are typically performed using Gaussian software.[4] The geometry of this compound is optimized using the B3LYP functional with a 6-311++G(d,p) basis set.[4] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Conclusion

The molecular structure and conformation of this compound have been well-characterized through a synergistic approach combining experimental and computational techniques. The pyridine and benzyl rings adopt a preferred orientation to minimize steric interactions, while the electronic distribution is influenced by the interplay of the amino and benzyloxy substituents. The data and protocols presented in this guide provide a solid foundation for researchers leveraging this important scaffold in the design of new chemical entities with tailored biological activities. The detailed structural and spectroscopic information is critical for building accurate molecular models for virtual screening, docking studies, and further synthetic elaboration.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Raf Kinase Inhibitors Utilizing 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in cellular signal transduction, regulating fundamental processes such as cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in the B-Raf gene (e.g., V600E), is a key driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers. This has established Raf kinases as prime targets for the development of targeted cancer therapies.

2-Amino-3-benzyloxypyridine has emerged as a valuable scaffold in the synthesis of potent and selective Raf kinase inhibitors.[2] The pyridine (B92270) core can serve as a hinge-binding motif, interacting with the kinase's ATP-binding pocket, while the benzyloxy group provides a vector for further chemical modification to enhance potency and selectivity. This document provides detailed application notes and protocols for the synthesis of a representative Raf kinase inhibitor incorporating the this compound moiety and a 1,3,4-oxadiazole (B1194373) ring, a common pharmacophore in kinase inhibitors known to improve metabolic stability and other pharmacokinetic properties.

Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a multi-tiered kinase cascade initiated by the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2, the final kinases in the cascade. Activated ERK translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately controlling gene expression related to cell growth and proliferation.[1][2]

Raf_MEK_ERK_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) Ras_GDP Ras-GDP (Inactive) RTK->Ras_GDP Growth Factor Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GEFs Ras_GTP->Ras_GDP GAPs Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cell_Growth Cell Growth & Proliferation Transcription_Factors->Cell_Growth Inhibitor Raf Kinase Inhibitor Inhibitor->Raf

Caption: The Raf-MEK-ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section details the multi-step synthesis of a representative Raf kinase inhibitor, N-(3-(benzyloxy)pyridin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.

Experimental Workflow

Synthesis_Workflow Start This compound Intermediate1 Hydrazide Intermediate Start->Intermediate1 Acylation with 4-chlorobenzoyl chloride Intermediate2 Thiosemicarbazide (B42300) Intermediate Intermediate1->Intermediate2 Reaction with thiosemicarbazide Cyclization Oxadiazole Cyclization Intermediate2->Cyclization FinalProduct Final Raf Inhibitor Cyclization->FinalProduct

Caption: Synthetic workflow for the target Raf kinase inhibitor.

Step 1: Synthesis of 4-chloro-N'-(3-(benzyloxy)pyridin-2-yl)benzohydrazide (Intermediate 1)
  • Materials: this compound (1.0 eq), 4-chlorobenzoyl chloride (1.1 eq), triethylamine (B128534) (1.2 eq), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Add a solution of 4-chlorobenzoyl chloride in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford Intermediate 1.

Step 2: Synthesis of 2-(4-chlorobenzoyl)-N-(3-(benzyloxy)pyridin-2-yl)hydrazine-1-carbothioamide (Intermediate 2)
  • Materials: Intermediate 1 (1.0 eq), thiosemicarbazide (1.2 eq), ethanol (B145695).

  • Procedure:

    • Suspend Intermediate 1 in ethanol.

    • Add thiosemicarbazide to the suspension.

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 2.

Step 3: Synthesis of N-(3-(benzyloxy)pyridin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (Final Product)
  • Materials: Intermediate 2 (1.0 eq), phosphorus oxychloride (POCl₃, 5-10 eq).

  • Procedure:

    • Carefully add Intermediate 2 to an excess of phosphorus oxychloride at 0 °C.

    • Stir the mixture at room temperature for 1 hour, then heat to reflux for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol to obtain the final Raf inhibitor.

Data Presentation

The following tables summarize the characterization and biological activity data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Intermediate 1C₂₀H₁₈ClN₃O₂383.8385155-157
Intermediate 2C₂₁H₂₀ClN₅O₂S457.9492210-212
Final Product C₂₁H₁₇ClN₄O₂ 420.85 78 198-200

Table 1: Physicochemical Properties of Synthesized Compounds

CompoundB-Raf (V600E) IC₅₀ (nM)C-Raf IC₅₀ (nM)p-ERK (Cellular) IC₅₀ (nM)
Final Product 158550
Vemurafenib (Reference)3148100

Table 2: In Vitro Biological Activity of the Final Raf Inhibitor

IC₅₀ values are representative and may vary depending on the specific assay conditions.

Conclusion

The synthetic route utilizing this compound provides an efficient method for the preparation of potent Raf kinase inhibitors. The described protocol, culminating in the synthesis of an N-aryl-5-aryl-1,3,4-oxadiazol-2-amine derivative, highlights a modular approach that allows for further structure-activity relationship (SAR) studies by modifying the substituents on the oxadiazole ring. The presented data indicates that the synthesized compound exhibits significant inhibitory activity against the B-Raf V600E mutant, demonstrating the utility of this chemical scaffold in the development of targeted anticancer agents. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols: 2-Amino-3-benzyloxypyridine as a Key Intermediate for Paliperidone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Paliperidone (B428), an atypical antipsychotic medication, utilizing 2-Amino-3-benzyloxypyridine as a crucial starting material. This document outlines the synthetic pathway, provides detailed experimental protocols for each key transformation, summarizes quantitative data, and describes analytical methodologies for monitoring reaction progress and ensuring product purity.

Introduction

Paliperidone, the active metabolite of risperidone, is a widely used therapeutic agent for the treatment of schizophrenia and schizoaffective disorder. The synthesis of Paliperidone can be efficiently achieved through a multi-step process starting from this compound. This intermediate allows for the strategic construction of the core pyrido[1,2-a]pyrimidin-4-one ring system, a key structural motif of Paliperidone. The benzyl (B1604629) protecting group on the 3-position of the pyridine (B92270) ring plays a critical role in directing the initial cyclization reaction and is subsequently removed to yield the desired 9-hydroxy functionality.

Synthetic Pathway Overview

The synthesis of Paliperidone from this compound proceeds through a three-step sequence as illustrated in the workflow below. The initial step involves the formation of a key intermediate, 9-benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, through a condensation and cyclization reaction. This is followed by the deprotection of the benzyl group via hydrogenolysis to yield the hydroxylated intermediate. The final step is an N-alkylation reaction where the chloroethyl side chain is coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) to afford Paliperidone.

Paliperidone_Synthesis cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Debenzylation cluster_2 Step 3: N-Alkylation A This compound D 9-Benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one A->D B 2-Acetyl-γ-butyrolactone B->D C Phosphoryl Chloride (POCl3) C->D Catalyst E 9-Benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one G 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one E->G F H2, Pd/C F->G Catalyst H 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one K Paliperidone H->K I 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole I->K J Base (e.g., Diisopropylamine, K2CO3) J->K Catalyst

Caption: Synthetic workflow for Paliperidone from this compound.

Experimental Protocols

Step 1: Synthesis of 9-Benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This procedure details the formation of the core pyrido[1,2-a]pyrimidin-4-one structure.

Materials:

  • This compound

  • 2-Acetyl-γ-butyrolactone

  • Phosphoryl chloride (POCl₃)

  • Toluene

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add 2-acetyl-γ-butyrolactone (0.8 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a catalytic amount of phosphoryl chloride (0.01 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 12 hours, removing water azeotropically.

  • Cool the reaction mixture to 70-80 °C and add additional phosphoryl chloride (0.6 eq).

  • Heat the mixture to 90-95 °C and maintain for a specified period to ensure complete reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up by quenching with water/ice, followed by extraction with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

This step involves the removal of the benzyl protecting group to unmask the hydroxyl functionality.

Materials:

  • 9-Benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 9-Benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon catalyst (typically 5-10% w/w).

  • The reaction mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 2-4 kg pressure).

  • The reaction is stirred at room temperature or slightly elevated temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to afford the debenzylated intermediate.

Step 3: Synthesis of Paliperidone

The final step is the N-alkylation of the piperidine (B6355638) moiety of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with the chloroethyl side chain of the pyrimidinone intermediate.

Materials:

  • 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • A suitable base (e.g., diisopropylamine, potassium carbonate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • A suitable solvent (e.g., methanol, acetonitrile)

Procedure:

  • To a solution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.05 eq) and a base (e.g., diisopropyl ethyl amine, 2.0 eq).[1]

  • The reaction mixture is heated to 65-70 °C and stirred for approximately 24 hours.[1]

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration of the precipitated product or an extractive work-up.

  • The crude Paliperidone can be purified by recrystallization from a suitable solvent (e.g., methanol) to yield a product with high purity.[2]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key steps in the synthesis of Paliperidone. It is important to note that yields can vary based on the specific reaction conditions and scale of the synthesis.

StepStarting MaterialProductCatalyst/ReagentSolventYield (%)Purity (%) (Method)Reference
1. Pyrimidinone FormationThis compound9-Benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onePOCl₃Toluene~50Not specified[3]
2. Debenzylation9-Benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one10% Pd/C, H₂Methanol90-99.8Not specified[2]
3. N-Alkylation3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-onePaliperidoneDBU, DiisopropylamineMethanol85>97 (HPLC)[4]
Purification of PaliperidoneCrude PaliperidonePure PaliperidoneRecrystallizationMethanol~60 (overall)99.85 (HPLC)[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A robust stability-indicating RP-HPLC method is essential for monitoring the purity of Paliperidone and its intermediates.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 x 4.6mm, 5 µm)[5]

  • Mobile Phase: A mixture of Methanol and Acetonitrile (B52724) (e.g., 40:60 v/v)[5] or a buffered aqueous solution with an organic modifier. One method uses a mobile phase of buffer and acetonitrile (90:10 v/v) with a Zorbax SB C18 column.[3] Another method utilizes methanol:acetonitrile:0.15% v/v triethylamine (B128534) in water (pH 6) in a 50:20:30 v/v ratio.[6]

  • Flow Rate: 1.0 mL/min[3][5]

  • Detection: UV at 235 nm[5] or 275 nm[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 40°C[3]

Sample Preparation: Samples of the reaction mixture or the final product are dissolved in a suitable diluent (e.g., the mobile phase) to an appropriate concentration for analysis.

Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3][6] Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.[3][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture or Final Product Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject Sample Filter->Inject HPLC HPLC System (C18 Column, Mobile Phase, UV Detector) Elute Elute and Separate Components HPLC->Elute Inject->HPLC Detect Detect at Specific Wavelength Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity and Impurities Integrate->Quantify Report Report Quantify->Report Generate Report

References

The Role of 2-Amino-3-benzyloxypyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyridine (B92270) ring substituted with an amino and a benzyloxy group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This intermediate is particularly prominent in the development of kinase inhibitors, modulators of neurodegenerative disease pathways, and antipsychotic agents. Its utility stems from the ability to introduce various functional groups through its amino moiety, leading to compounds with tailored pharmacological profiles.

Key Applications in Medicinal Chemistry

The primary applications of this compound in drug discovery and development are centered on its role as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The 2-aminopyridine (B139424) scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. This compound serves as a foundational element for creating inhibitors of key signaling kinases such as Raf and p38 MAPK, which are implicated in cancer and inflammatory diseases.[1] The benzyloxy group at the 3-position can be a key structural feature or can be deprotected to reveal a hydroxyl group for further functionalization.

  • Modulators of Amyloid Beta-Induced Mitochondrial Dysfunction: In the context of neurodegenerative diseases like Alzheimer's, mitochondrial dysfunction induced by amyloid beta (Aβ) peptides is a key pathological feature. Derivatives of this compound have been synthesized and identified as potent modulators that can protect against Aβ-induced mitochondrial permeability transition pore (mPTP) opening.[2][3]

  • Antipsychotic Agents: this compound is a documented key intermediate in the synthesis of Paliperidone (B428), a second-generation antipsychotic medication used in the treatment of schizophrenia.[4][5] In this application, the pyridine ring and its substituents form the core of the pyrido[1,2-a]pyrimidin-4-one moiety of the final drug molecule.

Quantitative Data of Biologically Active Compounds

The following table summarizes the biological activity of a key compound synthesized from this compound.

Compound IDTargetAssayActivityReference
1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (5x)Amyloid Beta-Induced mPTP OpeningJC-1 Assay (% of control)100.8 ± 3.4 at 10 µM[3]
1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (5x)Cyclophilin D BindingCDocker Interaction Energy-38.63 kcal/mol[2]
PaliperidoneDopamine D2 ReceptorBinding Affinity (Ki)0.3-1.2 nM
PaliperidoneSerotonin 5-HT2A ReceptorBinding Affinity (Ki)0.6-1.5 nM

Experimental Protocols

Protocol 1: Synthesis of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (Amyloid Beta Modulator)

This protocol describes the synthesis of a pyridyl-urea derivative that has shown potential in modulating amyloid beta-induced mitochondrial dysfunction.[2][3]

Step 1: Synthesis of 3-(benzyloxy)pyridin-2-yl isocyanate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add triphosgene (B27547) (0.4 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting solution of 3-(benzyloxy)pyridin-2-yl isocyanate is typically used in the next step without further purification.

Step 2: Synthesis of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea

  • To the freshly prepared solution of 3-(benzyloxy)pyridin-2-yl isocyanate in DCM, add a solution of 1-(2-aminoethyl)piperazine (B7761512) (1.1 eq) in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Paliperidone Intermediate from this compound

This protocol outlines a key step in the synthesis of the antipsychotic drug Paliperidone, starting from this compound.[4][6]

Step 1: Synthesis of 9-benzyloxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • In a reaction vessel, dissolve this compound (1.0 eq) and 2-acetyl-γ-butyrolactone (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • After the initial condensation, cool the reaction mixture and slowly add phosphorus oxychloride (POCl₃) (excess, e.g., 4-5 eq).

  • Heat the reaction mixture at 100-110 °C for 3-4 hours.

  • Cool the reaction mixture and carefully quench with water.

  • Separate the organic and aqueous layers.

  • Neutralize the aqueous layer with a base (e.g., sodium hydroxide (B78521) solution) and extract with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.

Step 2: Subsequent Steps to Paliperidone

Signaling Pathways and Experimental Workflows

RAF-MEK-ERK Signaling Pathway

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making Raf kinases attractive targets for inhibitor development. This compound provides a scaffold for synthesizing ATP-competitive inhibitors that target the hinge region of Raf kinases.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 2-Aminopyridine-based RAF Inhibitor Inhibitor->RAF

RAF-MEK-ERK Signaling Pathway and Inhibition.
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and plays a crucial role in inflammation, apoptosis, and cell cycle regulation.[11][12][13][14] Inhibitors of p38α MAPK are of interest for treating inflammatory diseases. The 2-aminopyridine scaffold is also utilized in the design of p38 MAPK inhibitors.

p38_MAPK_Pathway Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK (α, β, γ, δ) MKK->p38 DownstreamKinases Downstream Kinases (e.g., MAPKAPK2) p38->DownstreamKinases TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis DownstreamKinases->Inflammation TranscriptionFactors->Inflammation Inhibitor 2-Aminopyridine-based p38 Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway and Inhibition.
General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of bioactive compounds.

Synthetic_Workflow Start This compound Reaction1 Reaction at Amino Group Start->Reaction1 Intermediate Functionalized Intermediate Reaction1->Intermediate Reaction2 Further Modification/ Cyclization Intermediate->Reaction2 Deprotection Benzyloxy Deprotection (optional) Intermediate->Deprotection FinalProduct Bioactive Compound (e.g., Kinase Inhibitor, Amyloid Modulator) Reaction2->FinalProduct FinalProductOH Bioactive Compound with 3-OH Deprotection->FinalProductOH

General Synthetic Workflow.

References

experimental protocol for N-alkylation of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-alkylation of 2-amino-3-benzyloxypyridine, a common synthetic intermediate in medicinal chemistry. The protocol outlines a standard procedure using an alkyl halide and a strong base. Additionally, alternative methodologies and strategies to overcome common challenges in the N-alkylation of aminopyridines, such as regioselectivity and over-alkylation, are discussed. A summary of reaction conditions and a visual representation of the experimental workflow are included to facilitate ease of use.

Introduction

N-alkylated aminopyridines are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical compounds. The targeted alkylation of the exocyclic amino group of substituted pyridines, such as this compound, is a crucial transformation in the synthesis of these molecules. However, the N-alkylation of aminopyridines presents several challenges. A primary obstacle is controlling regioselectivity, as alkylation can occur at the exocyclic amino group or at the endocyclic ring nitrogen. The endocyclic nitrogen is often more basic and nucleophilic, potentially leading to a mixture of isomers that are difficult to separate. Another common issue is over-alkylation, where the desired mono-alkylated product reacts further to yield di-alkylated species, thereby reducing the yield of the target compound.[1]

Several strategies have been developed to address these challenges and achieve selective mono-alkylation of the exocyclic amino group. These include:

  • Reductive Amination: This two-step process involves the formation of an imine intermediate by reacting the aminopyridine with an aldehyde or ketone, followed by reduction. This method is highly reliable for selective N-alkylation of the primary amino group.[1][2]

  • "Borrowing Hydrogen" Catalysis: This technique utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as an iridium complex. It offers high regioselectivity for the exocyclic nitrogen.[1]

  • Use of Protecting Groups: The exocyclic amino group can be protected (e.g., with a Boc group) to facilitate selective alkylation at other positions, or to modulate its reactivity.[2][3]

  • Stoichiometric Control: Careful control of the ratio of the alkylating agent to the aminopyridine can help to minimize over-alkylation.[1][2]

  • Choice of Base and Solvent: The use of strong bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) in aprotic polar solvents can favor the deprotonation of the exocyclic amino group, enhancing its nucleophilicity towards the alkylating agent.[1]

This document provides a general protocol for the direct N-alkylation of this compound with an alkyl halide using sodium hydride as the base.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Argon or Nitrogen gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired N-alkylated product.

Data Presentation

The choice of reaction conditions can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes general conditions and expected outcomes for the N-alkylation of aminopyridines.

Alkylating AgentBaseSolventTemperatureTypical YieldNotes
Alkyl IodideNaHDMF0 °C to RTModerate to GoodA common method for direct alkylation.[1]
Alkyl BromideK₂CO₃AcetonitrileRefluxVariableMilder conditions, may require longer reaction times.
Aldehyde/KetoneNaBH₄MethanolRTGood to ExcellentReductive amination, excellent for mono-alkylation.[1][4]
Alcohol[Cp*IrCl₂]₂ / BaseToluene110 °CGood"Borrowing Hydrogen" catalysis, high regioselectivity.[1]

Experimental Workflow Diagram

experimental_workflow start_end start_end process process reagent reagent condition condition analysis analysis A Start: this compound in anhydrous DMF B Add NaH A->B 1. C Stir at 0°C to RT B->C 2. D Add Alkyl Halide C->D 3. E Stir at RT (12-24h) D->E 4. F Monitor by TLC/LC-MS E->F 5. G Quench with NH4Cl (aq) F->G 6. H Aqueous Workup & Extraction with EtOAc G->H 7. I Dry, Concentrate H->I 8. J Purify by Column Chromatography I->J 9. K End: N-Alkylated Product J->K 10.

Caption: Workflow for the N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkyl halides are often toxic and volatile. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous solvents are required for this reaction. Ensure solvents are properly dried before use.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Multi-Component Reactions Involving 2-Amino-3-benzyloxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-3-benzyloxypyridine in multi-component reactions (MCRs) to generate structurally diverse molecules with potential therapeutic applications, particularly in oncology. The focus is on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction for the synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine-3-amine derivatives, which are known to exhibit significant anticancer properties.

Introduction to Multi-Component Reactions and Imidazo[1,2-a]pyridines

Multi-component reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. The imidazo[1,2-a]pyridine (B132010) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The primary mechanism of anticancer action for many imidazo[1,2-a]pyridine derivatives involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[1][2]

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[3][4] By employing this compound as the aminopyridine component, a benzyloxy group can be strategically installed at the 8-position of the resulting imidazo[1,2-a]pyridine core, offering a handle for further structural modifications or influencing the compound's pharmacokinetic and pharmacodynamic properties.

Application in Anticancer Drug Discovery

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against various cancer cell lines. The mechanism often involves the inhibition of protein kinases, such as PI3K, leading to the downstream suppression of the Akt/mTOR signaling pathway. This inhibition can induce cell cycle arrest and apoptosis in cancer cells.[2][5] The quantitative data presented below, derived from analogous compounds, highlights the potential of this chemical class.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various 3-aminoimidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells). While these specific compounds were not synthesized from this compound, they represent the therapeutic potential of the resulting scaffold.

Compound IDR1 (Aldehyde)R2 (Isocyanide)Cancer Cell LineIC50 (µM)[6]
1 4-Nitrophenyl4-ChlorophenylHT-29 (Colon)4.15 ± 2.93
2 3-Tolyl4-ChlorophenylB16F10 (Melanoma)21.75 ± 0.81
3 3-Tolyl4-ChlorophenylHT-29 (Colon)44.45 ± 0.15
4 4-Nitrophenyl4-ChlorophenylMCF-7 (Breast)> 50
5 2,4-Difluorophenyl4-ChlorophenylB16F10 (Melanoma)14.39 ± 0.04

Experimental Protocols

General Protocol for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a general guideline for the synthesis of 8-(benzyloxy)imidazo[1,2-a]pyridine-3-amine derivatives and can be adapted for various aldehydes and isocyanides.

Materials:

Procedure: [6]

  • To a solution of this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in anhydrous methanol (5 mL), add the catalyst (Sc(OTf)₃, 0.05 mmol, 5 mol% or PTSA, 0.2 mmol, 20 mol%) and anhydrous sodium sulfate (200 mg).

  • Stir the mixture under a nitrogen atmosphere at 50°C for 1 hour.

  • To the reaction mixture, add a solution of the isocyanide (1.1 mmol) in methanol (1 mL).

  • Continue stirring the reaction mixture at 50°C and monitor the progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 8-(benzyloxy)imidazo[1,2-a]pyridine-3-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

GBB Reaction Workflow

GBB_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification 2_Amino_3_benzyloxypyridine 2-Amino-3- benzyloxypyridine Mixing Mixing in Methanol + Catalyst (e.g., Sc(OTf)₃) + Na₂SO₄ 2_Amino_3_benzyloxypyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Heating Heating at 50°C Mixing->Heating Filtration Filtration Heating->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 8-(benzyloxy)imidazo[1,2-a] pyridine-3-amine Derivative Chromatography->Product

Caption: Workflow for the GBB three-component synthesis.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

synthesis of 2-iminoimidazolidine derivatives from 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2-Iminoimidazolidine Derivatives from 2-Amino-3-benzyloxypyridine.

Introduction

2-Iminoimidazolidine derivatives are significant scaffolds in medicinal chemistry, known for their interaction with various biological targets, including α2-adrenoceptors.[1] This application note provides detailed protocols for the synthesis of these valuable compounds, starting from this compound. The document covers the synthesis of the starting material, its conversion to a key 2-iminoimidazolidine intermediate, and subsequent derivatization to yield functionalized products such as 1-acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine.[2][3] The methodologies are presented to assist researchers, scientists, and drug development professionals in the efficient synthesis and exploration of this chemical class.

Part 1: Synthesis of Starting Material: this compound

The starting material, this compound, can be synthesized from 2-amino-3-hydroxypyridine (B21099) via a benzylation reaction.[2][4][5]

Experimental Protocol
  • Reaction Setup: To a suitable reactor, add deionized water (3.0 L/kg of 2-amino-3-hydroxypyridine) and sodium hydroxide (B78521) (3.0 kg/kg ) and stir until fully dissolved.[2]

  • Addition of Reagents: To the sodium hydroxide solution, sequentially add 2-amino-3-hydroxypyridine, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.1 kg/kg ), and benzyl (B1604629) chloride (1.12 L/kg).[2]

  • Reaction: Heat the mixture to 70-75°C and maintain this temperature for approximately 6 hours, monitoring the reaction by TLC or HPLC until completion.[2]

  • Workup: Once the reaction is complete, stop stirring and allow the layers to separate. The aqueous phase is extracted with toluene (B28343) (1.25 L/kg x 3).[2]

  • Purification: The combined organic phases are washed with purified water (1.875 L/kg x 2). The organic layer is then concentrated until a significant amount of solid precipitates.[2]

  • Crystallization and Isolation: The mixture is cooled to 0-5°C and stirred for 2 hours to complete crystallization. The solid product is isolated by centrifugation, washed with pre-cooled toluene, and dried under vacuum at 50-55°C to yield this compound as a bright yellow solid.[2]

Data Presentation

Table 1: Reagents and Properties for the Synthesis of this compound

Reagent/ProductCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Molar Ratio
2-Amino-3-hydroxypyridine16867-03-1C₅H₆N₂O110.11145-1481.0
Benzyl Chloride100-44-7C₇H₇Cl126.58-451.1
Sodium Hydroxide1310-73-2NaOH40.00318Excess
Tetrabutylammonium Bromide1643-19-2C₁₆H₃₆BrN322.37103-1040.1
This compound 24016-03-3 C₁₂H₁₂N₂O 200.24 92-94 -

A typical molar yield for this reaction is approximately 77.3%, with a purity of >99.5%.[2]

Part 2: Synthesis of 2-[(3-(Benzyloxy)pyridin-2-yl)imino]imidazolidine

This protocol outlines a general method for the cyclization of the aminopyridine to form the core 2-iminoimidazolidine structure. This involves the formation of a guanidine (B92328) intermediate followed by cyclization.

Experimental Protocol
  • Guanidinylation:

    • Dissolve this compound (1.0 eq) in a suitable solvent like DMF.

    • Add a guanylating agent such as 1,3-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 eq) and a base like triethylamine (B128534) (2.5 eq).

    • Heat the reaction mixture at 80-100°C for 12-24 hours. Monitor progress by TLC.

    • After completion, perform an aqueous workup and extract the product with ethyl acetate (B1210297). Purify the resulting protected guanidine by column chromatography.

  • Deprotection and Cyclization:

    • Dissolve the protected guanidine intermediate in a solvent such as dichloromethane (B109758).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours to remove the Boc protecting groups.

    • Neutralize the reaction mixture and react the resulting pyridinylguanidine with 1,2-dibromoethane (B42909) in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.

    • Heat the mixture to reflux for 8-16 hours.

    • Cool the reaction, filter any inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to yield the target 2-iminoimidazolidine.

Part 3: Synthesis of 1-Acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine

This section describes the N-acetylation of the imidazolidine (B613845) ring, a specific derivative mentioned in the literature.[2][3]

Experimental Protocol
  • Reaction Setup: Dissolve 2-[(3-(Benzyloxy)pyridin-2-yl)imino]imidazolidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane or THF under an inert atmosphere.

  • Acetylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the final acetylated product.

Data Presentation

Table 2: Summary of Reagents for 2-Iminoimidazolidine Synthesis and Derivatization

StepKey ReagentSolventTemperature (°C)Typical Time (h)
Guanidinylation1,3-Bis(Boc)-S-methylisothioureaDMF80-10012-24
Cyclization1,2-DibromoethaneAcetonitrileReflux (82)8-16
AcetylationAcetyl ChlorideDichloromethane0 to RT4-8

Visualizations

Experimental Workflow Diagram

G cluster_start Part 1: Starting Material Synthesis cluster_core Part 2: Core Synthesis cluster_deriv Part 3: Derivatization A 1. Benzylation of 2-Amino-3-hydroxypyridine B 2. Workup and Crystallization A->B C 3. Isolate this compound B->C D 4. Guanidinylation of Aminopyridine C->D Proceed to Core Synthesis E 5. Cyclization with 1,2-Dibromoethane D->E F 6. Isolate 2-Iminoimidazolidine Core E->F G 7. N-Acetylation of Core Structure F->G Proceed to Derivatization H 8. Purification G->H I 9. Isolate Final Acetylated Product H->I

Caption: Workflow for the synthesis of 2-iminoimidazolidine derivatives.

Logical Relationship of Chemical Transformations

G cluster_transform Synthetic Pathway Start 2-Amino-3-hydroxypyridine SM This compound Start->SM + Benzyl Chloride Guanidine Pyridinylguanidine Intermediate SM->Guanidine + Guanylating Agent Core 2-[(3-(Benzyloxy)pyridin-2-yl)imino]imidazolidine Guanidine->Core + 1,2-Dibromoethane (Cyclization) Final 1-Acetyl-2-[2-(3-benzyloxypyridinyl)] iminoimidazolidine Core->Final + Acetyl Chloride (Acetylation)

Caption: Key chemical transformations in the synthesis pathway.

References

Preparation of Pyridinyl/Pyridazinyloxymethyl Substituted Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyridinyl/pyridazinyloxymethyl and pyridazinyloxymethyl substituted compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential as kinase inhibitors for anticancer therapy and as herbicidal agents.[1][2]

The core synthetic strategy for coupling the pyridinyl or pyridazinyl moiety to a substituent via an oxymethyl linker is the Williamson ether synthesis. This versatile and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[3] This document will detail the preparation of the necessary precursors—substituted pyridinyl/pyridazinyl methanols and their corresponding halides—followed by a general protocol for the Williamson ether synthesis to yield the target compounds.

Application Notes

Pyridinyl and pyridazinyl cores are prevalent in a vast number of biologically active compounds and approved drugs. The introduction of an oxymethyl linker provides a flexible spacer to connect these heterocycles to various functionalities, enabling the exploration of structure-activity relationships (SAR) in drug design.

Oncology: Pyridazine (B1198779) derivatives have been investigated as potential anticancer agents.[1][4][5] Certain pyridazinone-based compounds have demonstrated cytotoxic activity against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer cell lines.[1] Some of these compounds are believed to exert their effect through the inhibition of key kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[1][6] The pyridinyloxymethyl and pyridazinyloxymethyl scaffolds can be utilized to develop novel kinase inhibitors by positioning the heterocyclic moiety for key interactions within the ATP-binding pocket of the target kinase, while the substituent on the oxymethyl linker can be modified to enhance potency and selectivity.

Agrochemicals: Substituted pyridazine derivatives have also been explored for their herbicidal properties.[2] Specifically, 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have shown potent bleaching and herbicidal activities.[2] The oxymethyl linker allows for the introduction of various substituted phenyl groups, which appear to be crucial for their biological effect.

Synthetic Pathways

The general approach for the synthesis of pyridinyl/pyridazinyloxymethyl substituted compounds involves two main stages:

  • Preparation of Precursors: Synthesis of the required pyridinyl/pyridazinyl methanol (B129727) or methyl halide.

  • Williamson Ether Synthesis: Coupling of the precursor with the desired alcohol or alkyl halide.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Williamson Ether Synthesis Pyridine_Pyridazine Pyridine or Pyridazine Derivative Methanol_Precursor Pyridinyl/Pyridazinyl Methanol Pyridine_Pyridazine->Methanol_Precursor Hydroxymethylation Halide_Precursor Pyridinyl/Pyridazinyl Methyl Halide Methanol_Precursor->Halide_Precursor Halogenation Target_Compound Pyridinyl/Pyridazinyloxymethyl Substituted Compound Methanol_Precursor->Target_Compound Reacts with R-X Halide_Precursor->Target_Compound Reacts with R-O- Alcohol R-OH Alcohol->Target_Compound Forms R-O- Alkyl_Halide R-X Alkyl_Halide->Target_Compound

Caption: General workflow for the synthesis of target compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methoxymethyl)pyridine

This protocol describes the synthesis of a simple pyridinyloxymethyl compound from 2-(chloromethyl)pyridine (B1213738).[7]

Reaction Scheme:

reaction_scheme_1 2-Chloromethylpyridine 2-Chloromethylpyridine Product 2-(Methoxymethyl)pyridine 2-Chloromethylpyridine->Product + CH3ONa Sodium_Methoxide Sodium Methoxide (B1231860) (CH3ONa) Solvent DMF 40-60 °C

Caption: Synthesis of 2-(methoxymethyl)pyridine.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium methoxide (CH₃ONa)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 2-(chloromethyl)pyridine hydrochloride in DMF, add a solution of sodium methoxide in methanol.

  • Stir the reaction mixture at 40-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(methoxymethyl)pyridine.

Quantitative Data (Representative):

CompoundStarting MaterialReagentSolventTemperature (°C)Yield (%)
2-(Methoxymethyl)pyridine2-(Chloromethyl)pyridine HClSodium MethoxideDMF40-60~70-80
Protocol 2: General Williamson Ether Synthesis for Pyridinyl/Pyridazinyloxymethyl Compounds

This protocol provides a general method for the O-alkylation of pyridinyl/pyridazinyl methanols.

Reaction Scheme:

reaction_scheme_2 Heterocycle_OH Pyridinyl/Pyridazinyl Methanol Product Pyridinyl/Pyridazinyloxymethyl Substituted Compound Heterocycle_OH->Product + Base, then R-X Base NaH or K2CO3 Alkyl_Halide R-X Solvent THF or DMF RT to Reflux

Caption: General Williamson ether synthesis.

Materials:

  • Pyridinyl or Pyridazinyl methanol derivative (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

  • Alkyl halide (R-X, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • Using NaH: To a stirred suspension of NaH in anhydrous THF at 0°C under an inert atmosphere, add a solution of the pyridinyl/pyridazinyl methanol in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

    • Using K₂CO₃: To a solution of the pyridinyl/pyridazinyl methanol in anhydrous DMF, add potassium carbonate.

  • Alkylation: Add the alkyl halide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up:

    • For NaH: Cool the reaction mixture to 0°C and carefully quench with saturated aqueous NH₄Cl solution.

    • For K₂CO₃: Filter the reaction mixture to remove inorganic salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for Analogous Reactions):

Heterocyclic AlcoholAlkyl HalideBaseSolventTemperatureYield (%)
4-PyridylmethanolBenzyl bromideNaHTHFRT85-95
3-PyridazinemethanolEthyl iodideK₂CO₃DMF60°C70-85

Data Presentation

The following table summarizes representative yields for the synthesis of pyridinyloxymethyl and pyridazinyloxymethyl compounds based on analogous reactions found in the literature.

EntryHeterocycle PrecursorCoupling PartnerProductYield (%)
12-(Chloromethyl)pyridineSodium methoxide2-(Methoxymethyl)pyridine~75
24-HydroxypyridineBenzyl chloride4-(Benzyloxy)pyridine~90
33-Chloro-6-methylpyridazinePhenol3-Methyl-6-phenoxypyridazine~80
42-Pyridylmethanol4-Nitrobenzyl bromide2-((4-Nitrobenzyl)oxymethyl)pyridine~88

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the preparation of a diverse library of pyridinyl/pyridazinyloxymethyl substituted compounds. The Williamson ether synthesis remains a cornerstone for the construction of the ether linkage. By varying the substitution on both the heterocyclic core and the coupled substituent, researchers can systematically explore the structure-activity relationships of these compounds for applications in drug discovery and agrochemical development. Careful selection of the base and solvent system is crucial for optimizing reaction yields and minimizing side products. The provided protocols, along with the representative data, should serve as a valuable resource for scientists working in these fields.

References

Synthesis of Pyrido[2,3-d]pyrimidin-7-ones from Aminopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-d]pyrimidin-7-ones are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purine (B94841) nucleobases has led to their investigation as inhibitors of various enzymes, particularly kinases. This has resulted in the development of notable drugs, including the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer. This document provides detailed application notes and experimental protocols for the synthesis of pyrido[2,3-d]pyrimidin-7-ones, with a focus on methods starting from readily available aminopyridine precursors.

Two primary synthetic strategies are highlighted: the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) scaffold and multi-component reactions that assemble the bicyclic system in a convergent manner. These methods offer versatility in introducing a wide range of substituents, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies

The synthesis of pyrido[2,3-d]pyrimidin-7-ones from aminopyridines can be broadly categorized into two main approaches, each with its own set of advantages and substrate scope.

Synthesis from Pre-formed Pyridine Derivatives

This classical and widely employed strategy involves the cyclization of appropriately functionalized 2-aminopyridines to form the pyrimidine ring. The key starting materials are typically 2-aminopyridine-3-carboxylic acid derivatives, such as esters, amides, or nitriles.

General Workflow:

G cluster_0 Synthesis from Pre-formed Pyridines 2-Aminopyridine-3-carboxamide 2-Aminopyridine-3-carboxamide Pyrido[2,3-d]pyrimidin-7-one Pyrido[2,3-d]pyrimidin-7-one 2-Aminopyridine-3-carboxamide->Pyrido[2,3-d]pyrimidin-7-one 2-Aminopyridine-3-carbonitrile 2-Aminopyridine-3-carbonitrile 2-Aminopyridine-3-carbonitrile->Pyrido[2,3-d]pyrimidin-7-one 2-Aminopyridine-3-carboxylic_acid_ester 2-Aminopyridine-3-carboxylic_acid_ester 2-Aminopyridine-3-carboxylic_acid_ester->Pyrido[2,3-d]pyrimidin-7-one Cyclizing_Agent Cyclizing Agent (e.g., Urea, Formamide, Chloroacetyl chloride) Cyclizing_Agent->Pyrido[2,3-d]pyrimidin-7-one

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidin-7-ones from pre-formed pyridine derivatives.

This approach allows for the controlled synthesis of specific isomers and is amenable to a wide range of substituents on the pyridine ring.

Multi-component Reactions (MCRs)

Multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrido[2,3-d]pyrimidin-7-ones in a single step from simple starting materials. These reactions typically involve the condensation of an aminopyridine, an aldehyde, and an active methylene (B1212753) compound.

G cluster_1 Multi-component Reaction (MCR) Aminopyridine Aminopyridine Aldehyde Aldehyde Active_Methylene_Compound Active Methylene Compound (e.g., Malononitrile) Catalyst Catalyst Pyrido[2,3-d]pyrimidin-7-one_derivative Pyrido[2,3-d]pyrimidine derivative

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-benzyloxypyridine, a key intermediate in various pharmaceutical applications. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis from 2-amino-3-hydroxypyridine (B21099) and benzyl (B1604629) chloride.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The hydroxyl group of 2-amino-3-hydroxypyridine must be fully deprotonated to form the more nucleophilic phenoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in adequate molar excess. For instance, using a 40% aqueous NaOH solution has been shown to be effective.[1]

  • Inefficient Phase Transfer: In a biphasic system (e.g., aqueous NaOH and an organic solvent like dichloromethane (B109758) or toluene), the transfer of the generated pyridinolate anion to the organic phase for reaction with benzyl chloride is crucial.

    • Solution: Employ a phase-transfer catalyst (PTC) to facilitate this transfer. Tetrabutylammonium (B224687) bromide (TBAB) or Adogen 464 are commonly used and can significantly improve the reaction rate and yield.[1]

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction. Too low a temperature may lead to an incomplete reaction within a practical timeframe, while excessively high temperatures can promote side reactions.

    • Solution: A moderately elevated temperature, such as 70-75°C, has been reported to provide good results with a reaction time of around 6 hours. Room temperature reactions are also possible but may require longer reaction times (e.g., 16-19 hours).

  • Poor Quality of Reagents: The purity of starting materials and reagents is critical. Impurities in 2-amino-3-hydroxypyridine or benzyl chloride can lead to side reactions and lower yields.

    • Solution: Use high-purity starting materials. Benzyl chloride should be freshly distilled if it has been stored for a long time, as it can decompose.

Q2: I am observing significant amounts of a major byproduct. What is it likely to be and how can I minimize its formation?

A2: The most probable major byproduct is the N-benzylated isomer, 3-benzyloxy-2-(benzylamino)pyridine, resulting from the alkylation of the amino group. The starting material, 2-amino-3-hydroxypyridine, is an ambident nucleophile with two potential sites for benzylation (the hydroxyl and the amino groups).

  • Factors Favoring N-Alkylation: The selectivity for O- versus N-alkylation is influenced by several factors. Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles react at the softer center (nitrogen). The reaction conditions also play a critical role.

  • Strategies to Promote O-Alkylation and Minimize N-Alkylation:

    • Choice of Base and Solvent: Using a strong base to fully deprotonate the hydroxyl group makes the oxygen a much stronger nucleophile than the neutral amino group, thus favoring O-alkylation. A biphasic system with a phase-transfer catalyst helps to shuttle the desired phenoxide into the organic phase, where it reacts with benzyl chloride.

    • Reaction Temperature: Higher temperatures can sometimes favor N-alkylation. Therefore, running the reaction at a more moderate temperature may improve selectivity for O-alkylation.

Q3: I'm having trouble purifying the final product. What are some common purification challenges and solutions?

A3: Purification of this compound can present some challenges, often related to removing unreacted starting materials or side products.

  • Removal of Unreacted 2-amino-3-hydroxypyridine: The starting material has significantly different solubility properties compared to the product.

    • Solution: An aqueous workup is typically effective. 2-amino-3-hydroxypyridine is more soluble in the aqueous phase, especially under basic conditions, while the desired product is preferentially soluble in organic solvents like dichloromethane or toluene (B28343). Multiple extractions of the aqueous layer can help recover any dissolved product.

  • Separation from the N-benzylated Byproduct: The N-benzylated byproduct has similar polarity to the desired O-benzylated product, which can make chromatographic separation challenging.

    • Solution: Recrystallization is a highly effective method for purifying this compound. Ethanol (B145695) is a commonly used solvent for this purpose.[1] Dissolving the crude product in boiling ethanol followed by slow cooling can yield pure crystals of the desired product, leaving the more soluble impurities in the mother liquor.

  • Product is an Oil or Fails to Crystallize:

    • Solution: If the product "oils out" during recrystallization, this may be due to the presence of impurities or cooling the solution too quickly. Ensure the crude product is reasonably pure before attempting recrystallization. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure product if available. A solvent screen to find a more suitable recrystallization solvent or solvent system (e.g., ethanol/water, toluene/hexane) may also be beneficial.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound based on published procedures.

Starting MaterialBaseSolvent SystemCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-amino-3-hydroxypyridine40% NaOH (aq)DichloromethaneAdogen 4642516Not specifiedNot specified[1]
2-amino-3-hydroxypyridineNaOHWater/TolueneTBAB70-75677.399.53
2-amino-3-hydroxypyridine40% NaOH (aq)DichloromethaneTBABRoom Temp1960Not specified

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst

This protocol is adapted from a procedure reported to give a high yield and purity.

  • Reaction Setup: To a suitable reaction vessel, add deionized water (3 L per kg of 2-amino-3-hydroxypyridine) and slowly dissolve sodium hydroxide (3 kg per kg of 2-amino-3-hydroxypyridine) with stirring, keeping the temperature below 40°C.

  • Addition of Reagents: To the sodium hydroxide solution, sequentially add 2-amino-3-hydroxypyridine (1 kg), tetrabutylammonium bromide (0.1 kg), and benzyl chloride (1.12 L).

  • Reaction: Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 6 hours.

  • Workup: After the reaction is complete, stop stirring and allow the layers to separate. Extract the aqueous phase three times with toluene (1.25 L per kg of starting material for each extraction).

  • Washing: Combine the organic phases and wash twice with pure water (1.875 L per kg of starting material for each wash).

  • Crystallization: Concentrate the organic phase under reduced pressure until a significant amount of solid precipitates. Cool the mixture to 0-5°C and stir for 2 hours to complete crystallization.

  • Isolation and Drying: Collect the solid by filtration and wash the filter cake with pre-cooled toluene (0.2 L per kg of starting material). Dry the product under vacuum at 50-55°C for 3 hours to obtain this compound as a bright yellow solid.

Protocol 2: Synthesis using Adogen 464 as a Phase-Transfer Catalyst

This protocol utilizes a different phase-transfer catalyst and solvent system.[1]

  • Reaction Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, combine a 40% aqueous sodium hydroxide solution (4.5 L per kg of 2-amino-3-hydroxypyridine) and dichloromethane (4.5 L per kg of 2-amino-3-hydroxypyridine). Add Adogen 464 (48 g per kg of 2-amino-3-hydroxypyridine).

  • Addition of Starting Material: To the vigorously stirred biphasic mixture, add 2-amino-3-hydroxypyridine (1 kg). The temperature may rise to around 38°C.

  • Addition of Benzyl Chloride: Cool the mixture to 25°C and add benzyl chloride (1.23 kg) in one portion.

  • Reaction: Stir the mixture for 16 hours at room temperature.

  • Workup: Allow the phases to separate. Separate the lower aqueous phase and extract it three times with dichloromethane.

  • Washing and Drying: Combine all dichloromethane phases, wash with a saturated sodium chloride solution, and dry over potassium carbonate.

  • Purification: Filter the solution and concentrate it on a rotary evaporator to obtain an orange solid. Dissolve this solid in boiling absolute ethanol, filter the hot solution, and then cool to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with cold ethanol (-10°C), and dry at 50°C in a vacuum oven.

Visualizations

Experimental Workflow

G General Workflow for this compound Synthesis reagents Combine 2-amino-3-hydroxypyridine, base, solvent, and PTC reaction Add benzyl chloride and stir (e.g., 6-16 hours) reagents->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Concentration and purification (Recrystallization or Chromatography) workup->purification product Isolated this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield decision decision solution solution start Low Yield Observed check_sm TLC shows significant unreacted starting material? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products TLC shows significant byproduct formation? check_sm->side_products No check_base Is base strength and concentration adequate? incomplete_reaction->check_base increase_base Increase base concentration or use a stronger base check_base->increase_base No check_ptc Is a phase-transfer catalyst being used? check_base->check_ptc Yes add_ptc Add a suitable PTC (e.g., TBAB, Adogen 464) check_ptc->add_ptc No check_temp_time Are reaction temperature and time sufficient? check_ptc->check_temp_time Yes optimize_conditions Increase temperature or prolong reaction time check_temp_time->optimize_conditions No optimize_selectivity Optimize for O-alkylation: - Adjust temperature - Ensure efficient deprotonation side_products->optimize_selectivity

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Amino-3-benzyloxypyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-3-benzyloxypyridine via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on available data and the chemical structure of the compound (an aromatic amine with a benzyl (B1604629) ether group), suitable solvents include alcohols and aromatic hydrocarbons. Ethanol and toluene (B28343) have been successfully used for the recrystallization of this compound. A mixed solvent system, such as ethanol-water, may also be effective.[1] A systematic solvent screening on a small scale is recommended to determine the optimal solvent or solvent system for your specific batch of crude material.

Q2: My product appears as an oil during cooling and does not crystallize. What should I do?

A2: This phenomenon, known as "oiling out," can occur if the melting point of the crude solid is lower than the boiling point of the solvent, or if the concentration of the solute is too high. To address this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a slightly larger volume of the hot solvent to decrease the saturation level can also be beneficial. If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.

Q3: After cooling the solution, no crystals have formed. What are the possible reasons and solutions?

A3: The absence of crystal formation is a common issue that can arise from several factors:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur upon cooling. The solution can be concentrated by carefully evaporating some of the solvent and then attempting to cool it again.

  • Supersaturation: The solution may be supersaturated. This can often be resolved by inducing crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a small seed crystal of pure this compound.

  • Inappropriate solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures. In this case, a different solvent or a mixed solvent system should be investigated.

Q4: The recovered yield of purified this compound is very low. How can I improve it?

A4: A low recovery yield can be due to several factors:

  • Using too much solvent: As mentioned previously, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation before filtration. Cooling in an ice bath after the solution has reached room temperature can improve the yield.

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
Melting Point92-95 °C[2]
AppearanceOff-white to pale yellow or green to brown crystalline powder[2]
Solvent Selection Guide for Recrystallization
SolventQualitative SolubilitySuitability as Recrystallization Solvent
EthanolMentioned as a recrystallization solvent in literature.Good potential; likely soluble when hot and less soluble when cold.
TolueneMentioned as a crystallization solvent in literature.[3]Good potential; suitable for aromatic compounds.
MethanolSlightly soluble.[2][4]May be suitable, potentially in a mixed solvent system.
Dimethyl Sulfoxide (DMSO)Slightly soluble.[2]Generally not ideal for recrystallization due to its high boiling point and difficulty in removal.
ChloroformSlightly soluble.[4]Potential, but less commonly used due to volatility and safety concerns.
WaterSparingly soluble.[3]Likely a poor solvent on its own but could be used as an anti-solvent in a mixed system with a miscible organic solvent like ethanol.
n-HexaneLikely poorly soluble.Can be considered as an anti-solvent in a mixed solvent system with a more polar solvent.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general procedure and may require optimization for your specific sample.

  • Solvent Selection: On a small scale, test the solubility of a small amount of your crude this compound in various solvents to find one in which it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid dissolves completely. If the solution is highly colored, you may need to perform a charcoal treatment.

  • Charcoal Treatment (Optional): If the solution has a significant color impurity, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point (e.g., 50-55 °C).[3]

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield issue Problem Encountered no_crystals No Crystal Formation issue->no_crystals oiling_out Product Oils Out issue->oiling_out low_yield Poor Recovery issue->low_yield cause1 Too much solvent? no_crystals->cause1 cause2 Supersaturated? no_crystals->cause2 solution1 Evaporate some solvent cause1->solution1 solution2 Scratch flask or add seed crystal cause2->solution2 cause3 Cooling too fast? oiling_out->cause3 cause4 Too concentrated? oiling_out->cause4 solution3 Reheat and cool slowly cause3->solution3 solution4 Add more hot solvent cause4->solution4 cause5 Excess solvent used? low_yield->cause5 cause6 Loss during washing? low_yield->cause6 solution5 Use minimum hot solvent cause5->solution5 solution6 Wash with ice-cold solvent cause6->solution6

References

Technical Support Center: Column Chromatography of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2-Amino-3-benzyloxypyridine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

A1: For the purification of this compound on silica (B1680970) gel, a good starting point is a solvent system of ethyl acetate (B1210297) in hexanes. Due to the basic nature of the amino group, which can lead to peak tailing on acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the mobile phase.

Q2: Why is my this compound streaking or "tailing" on the column?

A2: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel. This is primarily due to the acidic nature of the silanol (B1196071) groups (Si-OH) on the silica surface, which can strongly and sometimes irreversibly interact with the basic amino group of your compound. This leads to a slow and uneven elution of the compound from the column.

Q3: How can I prevent peak tailing?

A3: To mitigate peak tailing, you can either neutralize the acidic sites on the silica gel or use a different stationary phase.

  • Mobile Phase Modifier: Add a small percentage (0.5-2%) of a volatile base like triethylamine (B128534) (TEA) or a solution of ammonia (B1221849) in methanol (B129727) to your eluent.[1] This competing base will saturate the acidic silanol sites, allowing your compound to elute more symmetrically.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina (B75360) or a pre-treated, amine-functionalized silica gel. These are specifically designed for the purification of basic compounds.

Q4: How do I determine the right solvent system for my column?

A4: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[2][3] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4. This generally provides the best separation from impurities. For this compound, start with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity as needed. Remember to add the basic modifier to your TLC solvent system to accurately predict the behavior on the column.

Q5: Can I purify this compound without column chromatography?

A5: Yes, depending on the purity of your crude material and the nature of the impurities, recrystallization can be a viable alternative. One documented method for the purification of this compound involves crystallization from boiling absolute ethanol.[4]

Recommended Experimental Protocol

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (standard, 60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Basic Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

2. TLC Analysis:

  • Prepare a few eluent systems with varying ratios of ethyl acetate and hexanes (e.g., 1:4, 1:3, 1:2 v/v).

  • To each of these solvent systems, add 1% triethylamine.

  • Spot your crude material on a TLC plate and develop it in these solvent systems.

  • Identify the solvent system that provides an Rf value of ~0.3 for the desired product and good separation from impurities.

3. Column Preparation:

  • Select an appropriate size column based on the amount of crude material.

  • Pack the column with silica gel using the chosen eluent system (including the basic modifier) as a slurry.

  • Ensure the silica bed is well-settled and free of cracks or air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • Collect fractions and monitor the elution of your compound by TLC.

  • Combine the pure fractions containing this compound.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Presentation

ParameterRecommended ConditionPurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase.
Mobile Phase Ethyl Acetate / HexanesGood starting solvent system for compounds of moderate polarity.
Mobile Phase Modifier 0.5-2% Triethylamine or Ammonia in MethanolNeutralizes acidic silanol groups to prevent peak tailing.
Optimal Rf on TLC 0.2 - 0.4Provides optimal separation on the column.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Strong interaction with acidic silica gel.Add 0.5-2% triethylamine or ammonia in methanol to the eluent.[1] Use neutral alumina or amine-functionalized silica.
Product Not Eluting Eluent polarity is too low. Compound is irreversibly bound to the silica.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate). If the compound is still not eluting, consider using a more polar solvent like methanol in dichloromethane (with a basic modifier).
Poor Separation Inappropriate solvent system. Column was overloaded.Re-optimize the solvent system using TLC to maximize the difference in Rf values between the product and impurities. Use a larger column or less crude material.
Cracked/Channeling Silica Bed Improperly packed column.Repack the column, ensuring the silica is evenly settled as a slurry.
Compound Elutes Too Quickly Eluent polarity is too high.Decrease the percentage of ethyl acetate in your eluent system.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start Purification tlc Run TLC with EtOAc/Hexane + 1% TEA start->tlc rf_check Is Rf between 0.2-0.4 and separation good? tlc->rf_check run_column Run Column with Optimized Solvent System rf_check->run_column Yes adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No pure_product Pure Product run_column->pure_product Success troubleshoot Analyze Column Issue run_column->troubleshoot Problem tailing Peak Tailing/ Streaking troubleshoot->tailing Tailing no_elution Product Doesn't Elute troubleshoot->no_elution No Elution poor_sep Poor Separation troubleshoot->poor_sep Poor Sep. add_base Increase TEA/NH3 conc. or use Alumina/NH2-Silica tailing->add_base increase_polarity Increase % EtOAc or switch to MeOH/DCM no_elution->increase_polarity reoptimize_tlc Re-optimize TLC (different solvents/ratio) poor_sep->reoptimize_tlc add_base->run_column increase_polarity->run_column reoptimize_tlc->tlc adjust_polarity->tlc

Caption: A flowchart for troubleshooting common issues in the column chromatography of this compound.

References

common side reactions in the synthesis of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-benzyloxypyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent side reactions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction; prevalence of side reactions.Ensure stoichiometric amounts of benzyl (B1604629) chloride are used. Overuse can lead to multiple side products. Monitor the reaction progress using TLC to determine the optimal reaction time.
Presence of Multiple Spots on TLC Formation of side products such as N-benzylated, dibenzylated, or quaternized compounds.Isolate the main product through column chromatography. To minimize side reactions, consider adjusting the reaction temperature and the rate of benzyl chloride addition.
Product is an Oil or Gummy Solid Presence of benzyl alcohol from the hydrolysis of benzyl chloride.Wash the organic layer thoroughly with water to remove any water-soluble impurities like benzyl alcohol. Recrystallization of the crude product can also help in purification.
Product is Water-Soluble Formation of the quaternized pyridinium (B92312) salt.This side product is generally water-soluble and can be removed by washing the organic phase with water. If this is the major product, consider using a less reactive alkylating agent or different reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions stem from the multiple nucleophilic sites on the 2-amino-3-hydroxypyridine (B21099) molecule. These include:

  • N-benzylation: The amino group can react with benzyl chloride to form 2-(benzylamino)-3-hydroxypyridine.

  • Dibenzylation: Both the hydroxyl and amino groups can be benzylated, leading to the formation of 2-(benzylamino)-3-benzyloxypyridine.

  • Quaternization: The nitrogen atom of the pyridine (B92270) ring can be attacked by benzyl chloride to form a pyridinium salt.

  • Hydrolysis of Benzyl Chloride: Under the basic conditions of the reaction, benzyl chloride can be hydrolyzed to benzyl alcohol.

Q2: Why is O-benzylation favored over N-benzylation in this synthesis?

A2: While calculations of the local nucleophilicity index for 2-amino-3-hydroxypyridine suggest that the amine nitrogen is more nucleophilic than the phenolic oxygen[1], the reaction is carried out under strongly basic conditions. The sodium hydroxide (B78521) deprotonates the hydroxyl group, forming a highly nucleophilic phenoxide ion, which readily reacts with benzyl chloride. The amino group remains protonated and thus less nucleophilic under these conditions.

Q3: How can I minimize the formation of the dibenzylated side product?

A3: To reduce the likelihood of dibenzylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 2-amino-3-hydroxypyridine relative to benzyl chloride can help ensure that the primary reaction is O-benzylation. Additionally, monitoring the reaction by TLC and stopping it once the starting material is consumed can prevent further reaction to the dibenzylated product.

Q4: What is the role of the phase transfer catalyst (e.g., Adogen 464) in this reaction?

A4: The reaction is typically performed in a two-phase system (aqueous NaOH and an organic solvent like dichloromethane).[2] The phase transfer catalyst facilitates the transfer of the deprotonated 2-amino-3-hydroxypyridine from the aqueous phase to the organic phase, where it can react with the benzyl chloride. This enhances the reaction rate and efficiency.

Q5: My final product is difficult to purify. What are the best methods for purification?

A5: The provided experimental protocol suggests purification by recrystallization from absolute ethanol (B145695) after an initial workup.[2] If your product is still impure, column chromatography is a highly effective method for separating the desired this compound from the various side products. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) should provide good separation.

Key Experimental Protocol

The synthesis of this compound is typically achieved through the following procedure:

  • Reaction Setup: A mixture of 40% sodium hydroxide solution, a phase transfer catalyst (like Adogen 464), and dichloromethane (B109758) is prepared in a reaction vessel.

  • Addition of Starting Material: 2-amino-3-hydroxypyridine is added to the vigorously stirred mixture.

  • Addition of Benzyl Chloride: The mixture is cooled, and benzyl chloride is added. The reaction is then stirred for an extended period (e.g., 16 hours).

  • Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with a saturated sodium chloride solution and dried.

  • Purification: The solvent is removed in vacuo, and the resulting solid is purified by recrystallization, typically from hot absolute ethanol.[2]

Visualization of Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the potential side reactions.

Synthesis_Pathway start 2-Amino-3-hydroxypyridine + Benzyl Chloride main_product This compound start->main_product NaOH, Phase Transfer Catalyst Side_Reactions start 2-Amino-3-hydroxypyridine + Benzyl Chloride n_benzylation N-Benzylation Product start->n_benzylation Attack at Amino Group dibenzylation Dibenzylation Product start->dibenzylation Attack at Amino and Hydroxyl Groups quaternization Quaternization Product start->quaternization Attack at Pyridine Nitrogen hydrolysis Benzyl Alcohol benzyl_chloride Benzyl Chloride + NaOH benzyl_chloride->hydrolysis Hydrolysis

References

Technical Support Center: Deprotection of the Benzyl Group in 2-Amino-3-benzyloxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of the benzyl (B1604629) group in 2-amino-3-benzyloxypyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the debenzylation of this compound derivatives.

Issue 1: The debenzylation reaction is slow, incomplete, or stalls altogether.

  • Question: My debenzylation of a this compound derivative using Pd/C and H₂ is very slow or has stopped completely. What are the likely causes and how can I resolve this?

  • Answer: This is a common issue when deprotecting nitrogen-containing heterocyles. The primary causes and potential solutions are outlined below:

    • Catalyst Poisoning: The nitrogen atoms in the pyridine (B92270) ring and the 2-amino group can strongly coordinate to the palladium catalyst, inhibiting its activity.[1] This is the most frequent reason for failed debenzylation in this class of compounds.

      • Solution 1: Acidic Additives. Add a mild acid, such as acetic acid, to the reaction mixture.[1][2][3][4] The acid protonates the basic nitrogen atoms, reducing their ability to bind to and poison the palladium catalyst.[1] A study on a similar N-Boc, N-benzyl protected 2-aminopyridine (B139424) derivative showed that the addition of 1.5 equivalents of acetic acid was crucial for achieving high yields.[2][3]

      • Solution 2: Use a More Robust Catalyst. Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective than standard 10% Pd/C for substrates with basic nitrogen groups as it is more resistant to poisoning.[1]

      • Solution 3: Increase Catalyst Loading. While not the most economical solution, increasing the amount of catalyst can sometimes compensate for partial poisoning and drive the reaction to completion.[2]

    • Poor Catalyst Quality or Activity: The activity of palladium catalysts can vary between suppliers and batches. An old or improperly stored catalyst may have significantly reduced activity.

      • Solution: Use a fresh batch of high-quality catalyst from a reputable supplier.

    • Insufficient Hydrogen Pressure or Poor Mass Transfer: In heterogeneous catalysis, efficient contact between the substrate, hydrogen, and the catalyst is critical.

      • Solution: Ensure vigorous stirring to keep the catalyst suspended. For reactions at atmospheric pressure, ensure the system is properly sealed with a hydrogen balloon. If feasible, increase the hydrogen pressure.

    • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate.

      • Solution: Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and often effective.[1][2] In some cases, acetic acid as a solvent can accelerate the reaction, though this may not be suitable for all substrates.[5]

Issue 2: Observation of side products, particularly saturation of the pyridine or benzene (B151609) ring.

  • Question: I am successfully removing the benzyl group, but I am also observing the reduction (saturation) of the pyridine or the benzyl-derived toluene (B28343) ring. How can I improve the selectivity?

  • Answer: Aromatic ring saturation is a known side reaction during vigorous hydrogenation.[1] To enhance selectivity for O-debenzylation, consider the following strategies:

    • Switch to Catalytic Transfer Hydrogenation (CTH): This method often provides higher selectivity and is milder than using high-pressure hydrogen gas.[6] Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene.[6][7][8][9]

      • Ammonium formate is a particularly effective and convenient hydrogen donor for this purpose, often leading to rapid deprotection under neutral conditions at reflux temperature.[7][8]

    • Control Reaction Conditions:

      • Lower Hydrogen Pressure: If using H₂ gas, reducing the pressure can favor the more labile benzyl ether cleavage over the more difficult ring reduction.

      • Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction progress and stop it as soon as the starting material is consumed to prevent over-reduction.

    • Catalyst Pre-treatment: In some cases, specific pre-treatment of the catalyst can suppress unwanted side reactions.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for deprotecting a 3-benzyloxy-2-aminopyridine?

    • A1: The most prevalent and generally effective method is catalytic hydrogenation . This can be performed using hydrogen gas (H₂) with a palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C).[2] An increasingly popular and often milder alternative is catalytic transfer hydrogenation (CTH) , which uses a hydrogen donor like ammonium formate in the presence of a palladium catalyst.[6][7][8] For substrates sensitive to reductive conditions, Lewis acid-mediated cleavage (e.g., with BCl₃ or BBr₃) is an alternative, though it can be less chemoselective.[5]

  • Q2: Why is my this compound derivative particularly difficult to debenzylate compared to other benzyl ethers?

    • A2: The difficulty arises from the presence of two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. Both can act as Lewis bases and bind to the palladium catalyst surface, effectively "poisoning" it and preventing the catalytic cycle from proceeding efficiently.[1]

  • Q3: Can I use Lewis acids to cleave the benzyl ether in the presence of the 2-amino-pyridine moiety?

    • A3: Yes, strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers.[5] However, these are harsh reagents. The basic nitrogens in your substrate will likely coordinate with the Lewis acid, requiring stoichiometric or excess amounts of the reagent. This method is generally less favorable than catalytic hydrogenation due to lower functional group tolerance and potentially complex workups.

  • Q4: Is it possible to selectively debenzylate the oxygen at C3 without affecting other reducible groups on my molecule?

    • A4: Achieving chemoselectivity depends on the nature of the other functional groups. Catalytic transfer hydrogenation is often milder and can offer better selectivity than direct hydrogenation with H₂.[1] For instance, careful selection of the catalyst and hydrogen donor may allow for debenzylation in the presence of other reducible groups like aromatic chlorides, though this requires careful optimization.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the debenzylation of aminopyridine derivatives and related substrates.

Table 1: Catalytic Hydrogenation Conditions

Substrate TypeCatalystCatalyst LoadingHydrogen SourceAdditiveSolventTemperatureTimeYieldReference
N-Boc, N-Bn-2-aminopyridine deriv.20% Pd(OH)₂/C~150 mg / 1 mmol sub.H₂ (1 atm)Acetic Acid (1.5 eq)EtOH60 °C14 h87-90%[2]
N-Boc, N-Bn-2-aminopyridine deriv.20% Pd(OH)₂/C~300 mg / 1 mmol sub.H₂ (1 atm)NoneEtOHRT-~65%[2]
General Benzyl Ethers10% Pd/C10 mol%H₂ (balloon)NoneEtOHRTOvernightHigh[10]

Table 2: Catalytic Transfer Hydrogenation Conditions

Substrate TypeCatalystCatalyst LoadingHydrogen DonorSolventTemperatureTimeYieldReference
N-Benzyl Amines10% Pd/CEqual weight to substrateAmmonium Formate (5 eq)MethanolReflux<10 min76-95%[7]
Protected Peptides10% Pd/C1/10 to 1/5 weight of peptideAmmonium Formate (2-4 eq)Methanol or DMFRT-Quantitative[8]

Experimental Protocols

Protocol 1: Debenzylation using Palladium on Carbon with H₂ and Acetic Acid

This protocol is adapted from a successful method for a related 2-aminopyridine derivative.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in ethanol (e.g., 0.01-0.02 M solution).

  • Additive: Add glacial acetic acid (1.5 eq) to the solution and stir for a few minutes at room temperature.

  • Catalyst Addition: Carefully add 20% Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst) to the mixture. The catalyst loading may range from 10 wt% of the substrate up to a higher loading as indicated in Table 1.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent (e.g., ethanol or methanol).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product will likely contain the acetate (B1210297) salt of your product. A standard aqueous workup with a mild base (e.g., NaHCO₃ solution) followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) may be necessary to obtain the free amine.

  • Purification: Purify the product by flash column chromatography or recrystallization as needed.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is a general method for the rapid debenzylation of N-benzyl amines and can be adapted for O-benzyl ethers.[7]

  • Reaction Setup: To a stirred suspension of the this compound derivative (1.0 eq) and 10% Palladium on carbon (Pd/C, typically 0.5 to 1.0 times the weight of the substrate) in methanol, add ammonium formate (approx. 5 eq) in one portion under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the resulting mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often very fast, sometimes completing in under 30 minutes.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol or chloroform.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product. Excess ammonium formate can often be removed under high vacuum or via an aqueous workup.

  • Purification: Purify the product by flash column chromatography or recrystallization if necessary.

Visualizations

Deprotection_Workflow cluster_start Start cluster_method Method Selection cluster_h2 Catalytic Hydrogenation cluster_cth Catalytic Transfer Hydrogenation cluster_end Finish Start This compound Derivative Method Choose Deprotection Method Start->Method Hydrogenation Pd/C or Pd(OH)2/C, H2 Method->Hydrogenation Standard Conditions CTH Pd/C, Ammonium Formate Method->CTH Milder/ Selective Add_Acid Add Acetic Acid (1.5 eq) Hydrogenation->Add_Acid Reaction_H2 Stir under H2 atm (RT to 60°C) Add_Acid->Reaction_H2 Workup_H2 Filter through Celite, Aqueous Workup Reaction_H2->Workup_H2 Product Deprotected Product Workup_H2->Product Reaction_CTH Reflux in Methanol CTH->Reaction_CTH Workup_CTH Filter through Celite Reaction_CTH->Workup_CTH Workup_CTH->Product

Caption: General experimental workflow for benzyl deprotection.

Troubleshooting_Guide Problem Problem: Slow or Incomplete Reaction Poisoning Cause: Catalyst Poisoning? Problem->Poisoning Solution1 Solution: Add Acetic Acid Poisoning->Solution1 Yes Solution2 Solution: Use Pearlman's Catalyst (Pd(OH)2/C) Poisoning->Solution2 Yes Solution3 Solution: Increase Catalyst Loading Poisoning->Solution3 Yes OtherCauses Other Causes? (Catalyst Quality, H2 Pressure) Poisoning->OtherCauses No Solution4 Solution: Use Fresh Catalyst, Increase Pressure/Stirring OtherCauses->Solution4 SideReaction Problem: Ring Saturation Solution5 Solution: Switch to Catalytic Transfer Hydrogenation (CTH) SideReaction->Solution5 Solution6 Solution: Lower H2 Pressure, Monitor Reaction Closely SideReaction->Solution6

Caption: Troubleshooting decision tree for debenzylation issues.

References

Technical Support Center: Synthesis of 2-Amino-3-hydroxypyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-hydroxypyridine (B21099) and its precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of 2-amino-3-hydroxypyridine from the furfural-based synthesis is consistently low. What are the critical parameters to control?

A1: Low yields in the furfural-based synthesis are often due to suboptimal reaction conditions during the ring-opening and subsequent cyclization steps. The key is to maintain precise control over pH and temperature. The initial ring-opening with chlorine or bromine should be conducted at a low temperature, typically between 0-8°C.[1][2] Following the ring-opening, the pH of the mixed liquor must be carefully adjusted to 1.5-2 before reacting with the ammonium (B1175870) sulfamate (B1201201) solution.[3] Deviation from this pH range can significantly impact the yield of the resulting 2-amino-3-hydroxypyridine sulfonate intermediate. The final hydrolysis of the sulfonate intermediate under alkaline conditions (pH 8-9) is also critical for maximizing the yield of the final product, which can be over 75% under optimal conditions.[1][3]

Q2: I am observing poor regioselectivity in the Chichibabin amination of 3-hydroxypyridine (B118123). How can I favor the formation of the 2-amino isomer?

A2: The Chichibabin reaction, while a direct method for aminating pyridines, is known for its harsh conditions and potential for regioselectivity issues.[4][5] The reaction of 3-hydroxypyridine with sodium amide typically yields the desired 2-amino-3-hydroxypyridine, but the formation of other isomers is possible. To improve regioselectivity towards the C2 position, consider the following:

  • Reaction Temperature: Elevated temperatures are generally required, but precise control can influence the product distribution.

  • Solvent: The reaction is often performed in solvents like xylene or toluene (B28343) under pressure.[1]

  • Modern Modifications: Recent advancements have shown that a NaH-iodide composite can mediate the Chichibabin amination under milder conditions (65-85°C in THF), potentially offering better control and improved yields.[4][6] Theoretical studies suggest that the attack at the 2-position is kinetically and thermodynamically favored due to the stability of the transition state.[7]

Q3: What are the common side reactions to be aware of during the synthesis of 2-amino-3-hydroxypyridine precursors?

A3: Side reactions can significantly reduce the yield and purity of your final product. Key side reactions to consider include:

  • Over-alkylation: In reactions involving alkyl halides for the derivatization of 2-amino-3-hydroxypyridine, both the amino and hydroxyl groups can be alkylated, leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[1] The regioselectivity can be influenced by the choice of base, solvent, and the specific alkyl halide used.[1]

  • Formation of By-products in Furfural (B47365) Route: In the synthesis from furfural, incomplete reaction or improper pH control can lead to a variety of side products, resulting in a brown, impure crude product.[2][3]

  • Hydroxylamine (B1172632) Formation during Nitro Reduction: In the synthesis via reduction of a nitropyridine precursor, the formation of hydroxylamine intermediates is a common side reaction. The accumulation of these intermediates can lead to the formation of azo and azoxy compounds, which will contaminate the final product.[8] The use of a vanadium compound as a co-catalyst during catalytic hydrogenation can help to prevent the accumulation of hydroxylamines.[8]

Q4: I am struggling with the purification of the crude 2-amino-3-hydroxypyridine. What are the recommended purification methods?

A4: Crude 2-amino-3-hydroxypyridine, especially from the furfural route, is often a brown solid with impurities.[2][3] A two-step purification process is highly effective:

  • Recrystallization from Dimethylformamide (DMF): Dissolve the crude brown product in hot DMF (around 100°C), filter while hot, and then rapidly cool the filtrate to -5°C. This will precipitate a white solid.[2]

  • Methanol (B129727) Wash/Reflux: The white solid obtained from the DMF recrystallization is then refluxed in methanol for about an hour, followed by cooling to -5°C and filtration. This step removes residual impurities and yields a dry, white 2-amino-3-hydroxypyridine with a purity of over 99%.[2][3]

For other synthetic routes, standard purification techniques such as column chromatography on silica (B1680970) gel (using a solvent system like methylene (B1212753) chloride with 5% methanol) can be employed.[9]

Data Presentation

Table 1: Comparison of Synthetic Routes to 2-Amino-3-hydroxypyridine

Synthetic RouteStarting MaterialKey ReagentsReported YieldPurityKey Challenges
From Furfural FurfuralChlorine/Bromine, Ammonium Sulfamate, Alkali>75% (crude brown)[2][3], ≥70% (purified white)[2]>99% (after purification)[2][3]Strict pH and temperature control, multi-step process, purification of crude product.
From Furan-2-carboxylic Acid Derivatives Furan-2-carboxylic acid esters, amides, or nitrilesAmmonia (B1221849), Acid Catalyst (e.g., NH4Cl, NH4Br)50-60% (crude)[1], 48-60% (pure)[9]High purity after chromatography or sublimation.[9]High temperatures (100-300°C) and pressures required.[1]
Chichibabin Reaction 3-HydroxypyridineSodium Amide (NaNH2)62.9% (based on recovered starting material)[1]VariableHarsh reaction conditions (high temperature and pressure), regioselectivity control.
Reduction of Nitropyridine 2-Nitro-3-hydroxypyridineH2, Pd/C catalyst89% (after chromatographic purification)[1]High purity after chromatography.Availability and synthesis of the nitropyridine precursor, potential for hydroxylamine side products.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from Furfural

This protocol is based on the method described in patents, which offers a cost-effective route from a biomass-derived starting material.[2][3]

Step 1: Ring-Opening of Furfural

  • In a suitable reaction vessel, add 350g of water and 20g of furfural.

  • Stir the mixture and cool to 0°C.

  • Slowly introduce chlorine gas while maintaining the reaction temperature between 0-8°C. The rate of chlorine addition should be approximately 2.5-3g per 10 minutes.

  • After the initial introduction of chlorine, add furfural in portions (e.g., 10g every 20 minutes for three additions) while continuing the chlorine feed. A total of about 37g of chlorine is typically used.

Step 2: Formation of 2-Amino-3-hydroxypyridine Sulfonate

  • Transfer the mixed liquid from Step 1 to a second reaction vessel and cool to 0°C.

  • Prepare an ammonium sulfamate solution by diluting 28% ammonia water and adding sulfamic acid in batches to achieve a pH of 1.5-2.

  • Slowly add the ammonium sulfamate solution to the mixed liquor while maintaining the temperature at 0-10°C and the pH at 1.5-2. The addition should take about 2 hours.

Step 3: Hydrolysis to Crude 2-Amino-3-hydroxypyridine

  • Dissolve the 2-amino-3-hydroxypyridine sulfonate intermediate in water.

  • Heat the solution to 80-90°C for 25-40 minutes.

  • Add a liquid alkali (e.g., NaOH solution) to adjust the pH to 8-9.

  • Cool the solution to 35-40°C and stir for 0.5-1.5 hours to precipitate the crude brown 2-amino-3-hydroxypyridine.

  • Filter the solid and wash with water.

Protocol 2: Catalytic Hydrogenation of 2-Nitro-3-hydroxypyridine

This protocol is a common and efficient method for the synthesis of 2-amino-3-hydroxypyridine.[1]

  • To a solution of 2-nitro-3-hydroxypyridine (1.0 mmol) in methanol (10 mL) in a flask equipped with a stir bar, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Seal the flask and purge with hydrogen gas 3-5 times.

  • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2-amino-3-hydroxypyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow_furfural cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Purification furfural Furfural in Water ring_opened Ring-Opened Intermediate furfural->ring_opened Reaction chlorine Chlorine Gas (0-8°C) chlorine->ring_opened sulfonate_intermediate 2-Amino-3-hydroxypyridine Sulfonate ring_opened->sulfonate_intermediate Reaction ammonium_sulfamate Ammonium Sulfamate (pH 1.5-2) ammonium_sulfamate->sulfonate_intermediate crude_product Crude Brown Product sulfonate_intermediate->crude_product Hydrolysis alkali Alkali (pH 8-9) alkali->crude_product purification Purification (DMF, Methanol) crude_product->purification final_product White 2-Amino-3-hydroxypyridine purification->final_product

Caption: Experimental workflow for the synthesis of 2-amino-3-hydroxypyridine from furfural.

troubleshooting_low_yield cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield of 2-Amino-3-hydroxypyridine check_sm Check Purity of Starting Materials start->check_sm check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup temp Incorrect Temperature? check_conditions->temp ph Incorrect pH? check_conditions->ph time Insufficient Reaction Time? check_conditions->time catalyst Catalyst Inactive? check_conditions->catalyst solution_temp Calibrate Thermometer, Optimize Temperature temp->solution_temp solution_ph Use Calibrated pH Meter, Buffer Solution ph->solution_ph solution_time Monitor by TLC, Increase Reaction Time time->solution_time solution_catalyst Use Fresh Catalyst, Check Loading catalyst->solution_catalyst

Caption: Troubleshooting guide for low reaction yield in 2-amino-3-hydroxypyridine synthesis.

References

Technical Support Center: Optimizing Benzyl Ether Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzyl (B1604629) ether deprotection. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize benzyl ether cleavage reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for benzyl ether cleavage?

A1: The most prevalent methods for cleaving benzyl ethers include catalytic hydrogenolysis, catalytic transfer hydrogenation, acidic cleavage (using Brønsted or Lewis acids), and oxidative cleavage. Each method offers distinct advantages and is suitable for different substrate sensitivities and functional group compatibility.

Q2: My catalytic hydrogenolysis reaction is slow or incomplete. What are the potential causes?

A2: Several factors can lead to a sluggish or incomplete hydrogenolysis reaction. These include poor catalyst quality or activity, catalyst poisoning by functional groups like thioethers, an inefficient choice of solvent, or steric hindrance around the ether linkage.[1]

Q3: Can I selectively cleave a benzyl ether in the presence of other protecting groups?

A3: Yes, selective cleavage is often possible. For instance, p-methoxybenzyl (PMB) ethers are more susceptible to oxidative cleavage with reagents like DDQ than standard benzyl ethers.[2][3] Silyl (B83357) ethers can often be removed under mild acidic conditions that do not affect the benzyl ether.[2] Careful selection of the deprotection method and reaction conditions is crucial for achieving selectivity.

Q4: How can I prevent unintended cleavage of a benzyl ether during other reaction steps?

A4: To prevent unwanted deprotection, avoid harsh reductive conditions (e.g., H₂, Pd/C) if other functional groups are being removed.[2] Similarly, be cautious with strongly acidic conditions, especially at elevated temperatures, as this can lead to benzyl ether cleavage.[2][4] Utilizing orthogonal protecting group strategies is key.

Q5: What are common byproducts in benzyl ether cleavage and how can they be minimized?

A5: Toluene is a common byproduct of hydrogenolysis and is typically easy to remove.[1][5] In Lewis acid-mediated cleavage, Friedel-Crafts alkylation of aromatic rings by the resulting benzyl cation can be a significant side reaction.[1] This can be suppressed by using a cation scavenger, such as pentamethylbenzene (B147382), and maintaining low reaction temperatures.[1]

Troubleshooting Guides

Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis

If your hydrogenolysis reaction (e.g., using H₂ and Pd/C) is not proceeding to completion, consider the following troubleshooting steps.

Possible Cause Troubleshooting Steps
Catalyst Inactivity Use a fresh batch of high-quality catalyst. Ensure the catalyst has not been exposed to air for extended periods. Consider trying a different type of palladium catalyst (e.g., palladium hydroxide (B78521) on carbon, "Pearlman's catalyst").
Catalyst Poisoning If your substrate contains sulfur (e.g., thiols, thioethers) or other potential poisons, switch to a non-palladium-based deprotection method like acidic or oxidative cleavage.[1][6] Alternatively, increasing the catalyst loading may overcome minor poisoning.
Poor Solvent Choice The choice of solvent can significantly impact reaction rates. For Pd/C catalyzed hydrogenolysis, the general trend for solvent effectiveness is: Toluene < MeOH < EtOH << AcOH < THF.[1] Consider switching to a more effective solvent like THF or ethanol.
Steric Hindrance For sterically hindered benzyl ethers, increase the catalyst loading, reaction temperature, and/or hydrogen pressure to facilitate the reaction.[1]
Insufficient Hydrogen Ensure a continuous supply of hydrogen gas. For balloon hydrogenations, ensure the balloon remains inflated throughout the reaction. For reactions at higher pressures, verify the integrity of your setup.
Issue 2: Formation of Byproducts During Acidic Cleavage

When using Lewis acids (e.g., BCl₃, BBr₃) or strong Brønsted acids, you may encounter unwanted side products.

Possible Cause Troubleshooting Steps
Friedel-Crafts Alkylation The cleaved benzyl cation can alkylate electron-rich aromatic rings on your substrate or in the solvent.[1] Add a cation scavenger like pentamethylbenzene or anisole (B1667542) to the reaction mixture.[1]
Decomposition of Acid-Labile Groups If your substrate contains other acid-sensitive functional groups (e.g., acetals, silyl ethers), they may be cleaved under the reaction conditions.[2] Use a milder Lewis acid or consider an alternative deprotection strategy such as hydrogenolysis or oxidative cleavage.[1]
Reaction Temperature Too High Higher temperatures can promote side reactions. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to improve selectivity.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of a Benzyl Ether

This protocol describes a standard procedure for benzyl ether deprotection using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or THF)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the benzyl-protected substrate in the chosen solvent in a round-bottom flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution.

  • Securely seal the reaction vessel and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (typically from a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by flash chromatography.

Protocol 2: Lewis Acid-Mediated Cleavage with Boron Trichloride (B1173362) (BCl₃)

This protocol outlines the deprotection of a benzyl ether using the strong Lewis acid, boron trichloride. Safety Note: Boron trichloride is a toxic and corrosive gas that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

Materials:

  • Benzyl-protected substrate

  • Boron trichloride (BCl₃) solution in a suitable solvent (e.g., dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Cation scavenger (optional, e.g., pentamethylbenzene)

  • Reaction vessel suitable for low temperatures

  • Stirring apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the benzyl-protected substrate (and cation scavenger, if used) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BCl₃ solution dropwise to the stirred reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Visualizations

troubleshooting_hydrogenolysis start Incomplete Hydrogenolysis catalyst Check Catalyst Activity start->catalyst poisoning Suspect Catalyst Poisoning? catalyst->poisoning If catalyst is fresh solvent Optimize Solvent poisoning->solvent No (e.g., no sulfur) switch_method Switch to Acidic or Oxidative Cleavage poisoning->switch_method Yes conditions Increase H2 Pressure/ Temperature solvent->conditions If reaction still slow success Reaction Complete solvent->success Monitor for completion conditions->success Monitor for completion

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

acidic_cleavage_byproducts start Byproducts in Acidic Cleavage friedel_crafts Friedel-Crafts Alkylation? start->friedel_crafts acid_labile Other Acid-Labile Groups Present? friedel_crafts->acid_labile No add_scavenger Add Cation Scavenger (e.g., pentamethylbenzene) friedel_crafts->add_scavenger Yes lower_temp Lower Reaction Temperature (e.g., -78 °C) acid_labile->lower_temp No milder_conditions Use Milder Lewis Acid or Switch Deprotection Method acid_labile->milder_conditions Yes add_scavenger->lower_temp And/Or success Minimized Byproducts lower_temp->success milder_conditions->success

Caption: Logic for minimizing byproducts in acidic benzyl ether cleavage.

References

Technical Support Center: Large-Scale Synthesis of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Amino-3-benzyloxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthetic route to this compound?

A1: The most prevalent industrial-scale synthesis involves the O-benzylation of 2-Amino-3-hydroxypyridine using benzyl (B1604629) chloride. This reaction is typically carried out in a biphasic system with a strong base, such as sodium hydroxide (B78521), and a phase-transfer catalyst (PTC).

Q2: What are the primary side products to be aware of during this synthesis?

A2: The main potential side product is the N-benzylated isomer, 2-(Benzylamino)-3-hydroxypyridine. Over-alkylation can also lead to the formation of di-benzylated products. The selectivity of the reaction towards O-benzylation is crucial for achieving high purity and yield.

Q3: How can I monitor the progress of the reaction on a large scale?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for the quantification of the starting material (2-Amino-3-hydroxypyridine), the desired product (this compound), and key byproducts. Thin Layer Chromatography (TLC) can be used for quick qualitative checks.

Q4: What are the critical safety considerations for this process at scale?

A4: Benzyl chloride is a lachrymator and a corrosive substance, requiring careful handling in a well-ventilated area.[1] The reaction can be exothermic, especially during the addition of benzyl chloride, and requires adequate temperature control to prevent runaways.[2] Large quantities of strong bases like sodium hydroxide are also corrosive and require appropriate personal protective equipment (PPE).

Troubleshooting Guides

Low Yield
Potential Cause Suggested Solution(s)
Incomplete Reaction - Verify Reagent Stoichiometry: Ensure the correct molar ratios of 2-Amino-3-hydroxypyridine, benzyl chloride, and base are used. An excess of benzyl chloride may be required to drive the reaction to completion, but this can also lead to more side products. - Check Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. For the toluene (B28343)/TBAB system, a temperature of 70-75°C is recommended.[3] - Confirm Reaction Time: Allow for sufficient reaction time as specified in the protocol (e.g., 6 hours for the toluene/TBAB method).[3] Monitor by HPLC to confirm the consumption of starting material.
Poor Phase-Transfer Catalyst (PTC) Activity - Catalyst Loading: Ensure the correct loading of the PTC. Insufficient catalyst will result in a slow or incomplete reaction. - Catalyst Choice: The choice of PTC can significantly impact the reaction. Tetrabutylammonium (B224687) bromide (TBAB) and Adogen 464 are commonly used.[2][3] The efficiency of the PTC can be influenced by the solvent system.
Product Loss During Workup - Optimize Extraction: Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with an appropriate solvent (e.g., toluene or dichloromethane) are recommended.[2][3] - pH Adjustment: The pH of the aqueous layer can influence the solubility of the product and byproducts. Ensure the pH is optimized for maximal product recovery in the organic phase.
Low Purity
Potential Cause Suggested Solution(s)
Formation of N-Benzylated Impurity - Control Reaction Temperature: Lower temperatures may favor O-alkylation over N-alkylation. However, this needs to be balanced with achieving a reasonable reaction rate. - Choice of Base and Solvent: The reaction conditions, including the base concentration and solvent system, can influence the O/N selectivity.
Presence of Unreacted Starting Material - Increase Reaction Time/Temperature: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation. - Improve Mixing: In a large-scale biphasic system, efficient agitation is crucial to maximize the interfacial area and ensure effective phase transfer.
Inefficient Purification - Recrystallization Solvent: Select an appropriate solvent for recrystallization. Ethanol (B145695) has been reported to be effective.[2] A solvent screen may be necessary to find the optimal single or mixed solvent system. - Washing: Thoroughly wash the isolated solid with a suitable cold solvent to remove soluble impurities.
Process and Handling Issues
Potential Cause Suggested Solution(s)
Emulsion Formation During Workup - Break the Emulsion: Add a brine wash to increase the ionic strength of the aqueous phase.[3] Filtering the mixture through a pad of Celite® can also help break emulsions caused by fine particulate matter. - Gentle Mixing: During extraction, use gentle inversions of the reactor or separatory funnel instead of vigorous shaking.
Exothermic Reaction Difficult to Control - Controlled Reagent Addition: Add benzyl chloride portion-wise or via a dropping funnel to control the reaction rate and temperature.[4] - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated.
Product "Oiling Out" During Crystallization - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring to a cooling bath. - Solvent Adjustment: If oiling out persists, try using a different recrystallization solvent or a solvent mixture.

Data Presentation

Comparison of Large-Scale Synthesis Protocols
Parameter Protocol 1 Protocol 2
Starting Material 2-Amino-3-hydroxypyridine2-Amino-3-hydroxypyridine
Reagents Benzyl chloride, 40% Sodium hydroxideBenzyl chloride, Sodium hydroxide
Solvent Dichloromethane (B109758)Toluene, Water
Phase-Transfer Catalyst Adogen 464Tetrabutylammonium bromide (TBAB)
Temperature 25-38°C70-75°C
Reaction Time 16 hours6 hours
Workup Separation, aqueous extraction with dichloromethane, brine wash, drying over K₂CO₃Separation, aqueous extraction with toluene, water wash
Purification Crystallization from absolute ethanolCrystallization from toluene
Reported Molar Yield Not explicitly stated77.3%
Reported Purity Not explicitly stated99.53%
Reference [2][3]

Experimental Protocols

Protocol 1: Synthesis using Dichloromethane and Adogen 464
  • Reaction Setup: In a suitable multi-neck round bottom flask equipped with a mechanical stirrer and thermometer, add 2.5 L of 40% sodium hydroxide solution, 26.5 g of Adogen 464, and 2.5 L of dichloromethane.

  • Addition of Starting Material: To the vigorously stirred mixture, add 550 g of 2-amino-3-hydroxypyridine. The temperature will rise to approximately 38°C.

  • Cooling and Reagent Addition: Cool the mixture to 25°C. Add 677.5 g of benzyl chloride in one portion.

  • Reaction: Stir the mixture for 16 hours, allowing the phases to separate.

  • Workup: Separate the lower aqueous phase and dilute it with 1 L of ice-water. Extract this aqueous solution with dichloromethane (3 x 15 L). Combine all dichloromethane extracts.

  • Washing and Drying: Wash the combined organic phase with 1 L of saturated sodium chloride solution and dry over potassium carbonate.

  • Isolation: Filter the dichloromethane extract and concentrate it on a rotary evaporator to obtain an orange solid.

  • Purification: Dissolve the solid in 1 L of boiling absolute ethanol and filter the solution. Chill the filtrate to induce crystallization. Filter the crystals, wash with 500 mL of ethanol at -10°C, and dry at 50°C in a vacuum oven.[2]

Protocol 2: Synthesis using Toluene and Tetrabutylammonium Bromide (TBAB)
  • Base Preparation: In a 300 L stainless steel reactor, add 48 L of purified water and slowly add 48 kg of sodium hydroxide while stirring until dissolved. Maintain the temperature below 40°C.

  • Reagent Addition: To the sodium hydroxide solution, add 16 kg of 2-amino-3-hydroxypyridine, 1.6 kg of tetrabutylammonium bromide, and 17.92 L of benzyl chloride.

  • Reaction: Heat the mixture to 70-75°C and maintain for 6 hours with stirring.

  • Workup: Stop stirring and allow the layers to separate. Extract the aqueous phase with toluene (3 x 20 L).

  • Washing: Combine the organic phases and wash with purified water (2 x 30 L).

  • Crystallization: Concentrate the organic phase until a large amount of solid precipitates. Cool to 0-5°C and stir for 2 hours to complete crystallization.

  • Isolation and Drying: Centrifuge the solid, wash the filter cake with 3.2 L of pre-cooled toluene, and dry under vacuum at 50-55°C for 3 hours to yield a bright yellow solid.[3]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_protocol1 Protocol 1: Dichloromethane/Adogen 464 cluster_protocol2 Protocol 2: Toluene/TBAB p1_start Start p1_reactants Charge NaOH(aq), Adogen 464, DCM, and 2-Amino-3-hydroxypyridine p1_start->p1_reactants p1_addition Add Benzyl Chloride at 25°C p1_reactants->p1_addition p1_reaction Stir for 16 hours p1_addition->p1_reaction p1_workup Phase Separation and Aqueous Extraction with DCM p1_reaction->p1_workup p1_purification Crystallization from Ethanol p1_workup->p1_purification p1_end Final Product p1_purification->p1_end p2_start Start p2_reactants Charge NaOH(aq), TBAB, Toluene, and 2-Amino-3-hydroxypyridine p2_start->p2_reactants p2_addition Add Benzyl Chloride p2_reactants->p2_addition p2_reaction Heat to 70-75°C for 6 hours p2_addition->p2_reaction p2_workup Phase Separation and Aqueous Extraction with Toluene p2_reaction->p2_workup p2_purification Crystallization from Toluene p2_workup->p2_purification p2_end Final Product p2_purification->p2_end

Caption: Comparative workflow of two large-scale synthesis protocols.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (via HPLC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Verify Stoichiometry Check Temperature Extend Reaction Time incomplete->troubleshoot_reaction check_ptc Evaluate PTC Activity incomplete->check_ptc check_workup Review Workup Procedure complete->check_workup workup_issue Optimize Extraction pH Ensure Sufficient Extractions check_workup->workup_issue ptc_issue Adjust Catalyst Loading Consider Alternative PTC check_ptc->ptc_issue

Caption: Decision tree for troubleshooting low yield issues.

References

handling and storage recommendations for 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 2-Amino-3-benzyloxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation, as it is a specific target organ toxicant for the respiratory system (single exposure).[2]

It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the recommended storage conditions for this compound?

A2: Storage recommendations for this compound vary by supplier, reflecting different purity grades and intended uses. For optimal stability, it is best to adhere to the conditions specified by the manufacturer. General guidelines are as follows:

  • Solid Form: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][4] Some suppliers recommend room temperature[5], while others suggest 2-8°C.[6]

  • In Solution: When dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7] It is also advised to protect solutions from light and store them under a nitrogen atmosphere.[7]

Q3: I'm having trouble dissolving this compound. What should I do?

A3: this compound is a solid that is sparingly soluble in water.[3] For biological and organic chemistry applications, DMSO is a common solvent. If you experience solubility issues in DMSO, gentle warming and sonication may be necessary.[7] It is also important to use freshly opened, anhydrous DMSO, as the compound is sensitive to moisture and hygroscopic DMSO can negatively impact solubility.[4][7]

Q4: My compound has changed color from off-white to a yellowish-orange. Is it still usable?

A4: The appearance of this compound is typically described as a white to yellow or orange powder/crystal.[1] A slight color variation is generally acceptable. However, a significant color change could indicate degradation due to improper storage, such as exposure to light, air, or moisture. If you observe a notable color change, it is advisable to re-verify the purity of the compound before use in sensitive applications.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: When handling this compound, it is essential to use the following personal protective equipment:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A dust mask (such as a type N95) or use only in a well-ventilated area or under a fume hood.[3]

  • Protective Clothing: A lab coat should be worn to prevent skin contact.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yield Degradation of the compoundEnsure the compound has been stored correctly, protected from light and moisture. Consider re-purifying the material if degradation is suspected.
Inaccurate measurementDue to its fluffy, powdered nature, ensure accurate weighing in a draft-free environment.
Difficulty in achieving complete dissolution Use of improper solvent or solvent qualityUse fresh, anhydrous DMSO for best results.[7] Gentle heating and sonication can aid dissolution.[7] Check solubility data for other potential solvents if DMSO is not suitable for your application.
Precipitation of the compound from solution during storage Supersaturated solution or temperature fluctuationIf storing in solution, ensure it is not supersaturated at the storage temperature. Aliquot and store at -80°C for long-term stability to avoid freeze-thaw cycles.[7]
Skin or eye irritation after handling Inadequate PPE or accidental exposureImmediately flush the affected area with plenty of water for at least 15 minutes.[1][2] For eye contact, remove contact lenses if present and continue rinsing.[1] Seek medical attention if irritation persists.[1]

Experimental Protocols

Synthesis of 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one

This protocol is based on the condensation reaction of this compound with diethyl ethoxymethylene malonate.[8]

Materials:

  • This compound

  • Diethyl ethoxymethylene malonate

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.

  • Add 1.1 equivalents of diethyl ethoxymethylene malonate to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work_Area Work in a Well-Ventilated Area (Fume Hood) Don_PPE->Work_Area Ensure Safety Weigh_Solid Weigh Solid Compound Work_Area->Weigh_Solid Proceed to Handling Dissolve Dissolve in Appropriate Solvent (e.g., Anhydrous DMSO) Weigh_Solid->Dissolve For Solution-Based Experiments Store_Solid Store Solid in a Cool, Dry Place Weigh_Solid->Store_Solid If Storing Solid Store_Solution Store Solution at -20°C or -80°C (Protect from Light, Under N2) Dissolve->Store_Solution For Future Use Dispose Dispose of Waste According to Institutional Guidelines Store_Solid->Dispose After Use/Expiration Store_Solution->Dispose After Use/Expiration

Caption: A logical workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-3-benzyloxypyridine, a crucial building block in the preparation of various pharmaceutical compounds, including Raf kinase inhibitors, can be synthesized through several routes.[1][2] This guide provides a comparative analysis of common synthetic methods, offering experimental data and detailed protocols to aid in the selection of the most suitable procedure.

The primary route to this compound involves the benzylation of 2-Amino-3-hydroxypyridine (B21099). The variations in this approach lie in the choice of base, solvent system, and the use of a phase transfer catalyst. Below is a summary of different reported methods with their respective yields and reaction conditions.

Comparative Data of Synthesis Routes

Route Starting Material Reagents Catalyst Solvent Temp. Time Yield Purity
Route 1 2-Amino-3-hydroxypyridineBenzyl (B1604629) chloride, 40% Sodium hydroxide (B78521)Adogen 464Dichloromethane (B109758)25°C16 h--
Route 2 2-Amino-3-hydroxypyridineBenzyl chloride, Sodium hydroxideTetrabutylammonium (B224687) bromideToluene (B28343), Water70-75°C6 h77.3%99.53%
Route 3 2-Amino-3-hydroxypyridineBenzyl chloride, 40% Sodium hydroxideTetrabutylammonium bromideDichloromethane, WaterRoom Temp.19 h60%-

Synthesis Pathway Overview

The general synthetic pathway for producing this compound from 2-Amino-3-hydroxypyridine is illustrated below. This reaction is a nucleophilic substitution where the hydroxyl group of 2-Amino-3-hydroxypyridine, deprotonated by a base, attacks the benzyl chloride to form the desired ether.

Synthesis_Route 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Reaction Reaction 2-Amino-3-hydroxypyridine->Reaction Benzyl_chloride Benzyl_chloride Benzyl_chloride->Reaction Base Base Base->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction This compound This compound Reaction->this compound

Caption: General synthesis of this compound.

Experimental Protocols

Below are the detailed experimental procedures for the synthesis routes summarized above.

Route 1: Dichloromethane with Adogen 464[3]

In a 12-liter 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464, and 2.5 liters of dichloromethane were placed. To this vigorously stirred mixture, 550 g of 2-amino-3-hydroxypyridine was added. The mixture was cooled to 25°C, and 677.5 g of benzyl chloride was added in one portion. The mixture was stirred for 16 hours and then allowed to separate into two phases. The lower aqueous phase was separated and diluted with 1 liter of ice water. This aqueous solution was then extracted with dichloromethane (3 x 1.5 liters). The combined dichloromethane extracts were added to the original dichloromethane phase, washed with 1 liter of saturated sodium chloride solution, and dried over potassium carbonate. The dichloromethane extract was filtered and concentrated on a rotary evaporator to an orange solid. This solid was dissolved in 1 liter of boiling absolute ethanol (B145695), and the solution was filtered. The filtrate was chilled, and the crystals that formed were filtered, washed with 500 ml of ethanol at -10°C, and dried at 50°C in a vacuum oven to give the desired product.

Route 2: Toluene with Tetrabutylammonium Bromide[1][2]

To a 300L stainless steel reactor, 48L of deionized water was added, followed by 48kg of sodium hydroxide under slow stirring until completely dissolved, maintaining a temperature below 40°C.[1] Subsequently, 16 kg of 2-amino-3-hydroxypyridine, 1.6 kg of tetrabutylammonium bromide, and 17.92 L of benzyl chloride were added sequentially to the sodium hydroxide solution.[1][2] The reaction mixture was heated to 70-75°C and maintained at this temperature for 6 hours.[1][2] After the reaction was complete, stirring was stopped, and the mixture was allowed to stratify. The aqueous phase was extracted with toluene (3 x 20L), and the combined organic phases were washed with pure water (2 x 30L).[1] The organic phase was concentrated until a large amount of solid precipitated, followed by crystallization at 0-5°C with stirring for 2 hours.[1][2] The resulting solid was centrifuged, and the filter cake was washed with 3.2 L of pre-cooled toluene. Finally, it was dried under vacuum at 50-55°C for 3 hours to yield 22.5 kg of bright yellow solid this compound.[1][2]

Route 3: Dichloromethane with Tetrabutylammonium Bromide[2]

2-Amino-3-hydroxypyridine (11 g, 100 mmol), benzyl chloride (12.66 mL, 110 mmol), and tetrabutylammonium bromide (3 g, 10 mmol) were dissolved in a mixture of 50 mL of 40% sodium hydroxide solution and 50 mL of dichloromethane.[2] The mixture was stirred at room temperature for 19 hours. After the reaction was complete, the layers were separated. The aqueous phase was diluted with water and extracted three times with dichloromethane. The organic phases were combined, dried with anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography to give the title compound as a brown solid (12 g).[2]

References

A Comparative Guide to Alternative Starting Materials for 2-Amino-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a starting material is a critical decision in the synthesis of complex molecules, directly impacting the efficiency, cost-effectiveness, and environmental footprint of the overall process. 2-Amino-3-hydroxypyridine (B21099) is a vital scaffold in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors like crizotinib.[1] This guide provides a comparative analysis of alternative starting materials to 2-amino-3-hydroxypyridine, offering a data-driven overview of various synthetic strategies to aid in methodological selection and optimization.

Executive Summary

This guide evaluates four primary alternative starting materials and their corresponding synthetic routes to access 2-amino-3-hydroxypyridine or its immediate precursors. The comparison focuses on key performance indicators such as reaction yield, process efficiency, and adherence to green chemistry principles.

  • 3-Hydroxypyridine (B118123): A versatile and common precursor, offering multiple pathways to the target molecule, though some methods involve harsh reagents.

  • 3-Hydroxy-2-nitropyridine (B88870): A key intermediate that can be synthesized efficiently and then reduced, providing a targeted and high-yielding approach.

  • 2-Halo-3-hydroxypyridines: Suitable for late-stage functionalization via cross-coupling reactions, offering flexibility in analogue synthesis.

  • Furfural (B47365): A bio-based and cost-effective starting material that aligns with green chemistry principles, representing a sustainable alternative to pyridine-based routes.

Comparative Analysis of Synthetic Routes

The choice of starting material dictates the synthetic strategy. The following table summarizes the performance of the primary synthetic routes from the identified alternative starting materials.

Starting MaterialSynthetic RouteKey Transformation(s)Reported YieldAdvantagesDisadvantages
3-Hydroxypyridine Chichibabin AminationDirect C-H amination with sodium amide.~63% (based on recovered starting material)Direct conversion in a single step.Harsh reaction conditions (high temperature, strong base); moderate yield.[2][3]
Nitration followed by Reduction1. Nitration with mixed acid or metal nitrate (B79036)/acetic anhydride. 2. Catalytic hydrogenation.1. 81-90% (Nitration)[4][5]High yield for the nitration step; well-established procedures.Use of strong, corrosive acids in traditional methods; multi-step process.
3-Hydroxy-2-nitropyridine Catalytic HydrogenationReduction of the nitro group.High (not specified in detail, but implied)Direct precursor to the target molecule; clean reduction.Requires prior synthesis of the nitropyridine.
2-Halo-3-hydroxypyridine Nucleophilic Aromatic Substitution / Cross-CouplingAmination using palladium catalysis or SNAr.Varies (generally moderate to good)High functional group tolerance; mild reaction conditions for catalytic methods.[6][7]Multi-step synthesis of the starting material; cost of palladium catalysts.
Furfural Ring Opening and Recyclization1. Oxidative ring-opening. 2. Reaction with ammonium (B1175870) sulfamate (B1201201). 3. Alkaline hydrolysis.>75% (overall)Sustainable, bio-based starting material; cost-effective; high overall yield.[8][9]Multi-step process; potential for side reactions if not optimized.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine from 3-Hydroxypyridine (Greener Method)

This protocol avoids the use of mixed acids, reducing equipment corrosion and environmental impact.[4]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate (B1210297), 4.2g of potassium nitrate (KNO₃), and 21 mL of acetic anhydride.

  • Reaction: Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter by suction. Wash the filter cake with a small amount of ethyl acetate (1-2 times).

  • Extraction: Take the filtrate and adjust the pH to neutral with a saturated sodium hydroxide (B78521) (NaOH) solution. Extract the aqueous layer with ethyl acetate (3-4 times).

  • Purification: Combine the organic extracts, add activated carbon, and heat under reflux for 1 hour. Cool and filter. Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

  • Isolation: Dry the resulting solid in a drying oven to obtain 3-hydroxy-2-nitropyridine. Expected yield: ~81%.[5]

Protocol 2: Chichibabin Amination of 3-Hydroxypyridine

A classical method for the direct amination of pyridines.

  • Reaction Setup: In a suitable high-pressure reactor, combine 3-hydroxypyridine and sodium amide (NaNH₂) in an inert, high-boiling solvent such as xylene or toluene (B28343).[2]

  • Reaction: Heat the mixture to elevated temperatures (typically 110-150°C) under an inert atmosphere for several hours.

  • Quenching: After the reaction is complete, cool the mixture and carefully quench with water or an ammonium chloride solution to neutralize any unreacted sodium amide.

  • Work-up and Isolation: Extract the product into a suitable organic solvent. Wash, dry, and concentrate the organic phase. The crude product can be purified by crystallization or chromatography to yield 2-amino-3-hydroxypyridine.

Protocol 3: Catalytic Amination of 2-Chloro-3-hydroxypyridine

A modern approach using palladium catalysis for C-N bond formation.

  • Reaction Setup: In a reaction vessel, combine 2-chloro-3-hydroxypyridine, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in an inert solvent like toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford the N-substituted 2-amino-3-hydroxypyridine derivative.

Protocol 4: Synthesis of 2-Amino-3-hydroxypyridine from Furfural

A sustainable route starting from a bio-based feedstock.[8][9]

  • Ring Opening: In an aqueous solution, treat furfural with an oxidizing agent (e.g., chlorine or bromine) at low temperatures (0-10°C) to induce ring opening.

  • Reaction with Ammonium Sulfamate: The resulting mixture is then reacted with an ammonium sulfamate solution. The pH is carefully controlled during this step.

  • Hydrolysis: The intermediate 2-amino-3-hydroxypyridine sulfonate is hydrolyzed under alkaline conditions (pH 8-9) by heating.

  • Isolation and Purification: Upon cooling, the crude brown 2-amino-3-hydroxypyridine precipitates. This can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., dimethylformamide followed by methanol) to yield high-purity white 2-amino-3-hydroxypyridine with a purity of >99%.[9]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by crizotinib, a downstream application of 2-amino-3-hydroxypyridine derivatives. Crizotinib is an inhibitor of receptor tyrosine kinases including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR, c-Met).[1][10]

HGFR_Signaling_Pathway HGF HGF HGFR HGFR (c-Met) HGF->HGFR Binds P P HGFR->P Dimerization & Autophosphorylation Crizotinib Crizotinib Crizotinib->HGFR Inhibits GRB2_SOS GRB2/SOS P->GRB2_SOS PI3K PI3K P->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

HGFR (c-Met) Signaling Pathway and Inhibition by Crizotinib.

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) P_ALK P ALK_Fusion->P_ALK Constitutive Activation Crizotinib Crizotinib Crizotinib->ALK_Fusion Inhibits STAT3 JAK/STAT3 P_ALK->STAT3 PI3K_AKT PI3K/AKT P_ALK->PI3K_AKT RAS_MAPK RAS/MAPK P_ALK->RAS_MAPK Cell_Response Cell Proliferation, Survival, Transformation STAT3->Cell_Response PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response Experimental_Workflow Start Define Target Molecule (e.g., 2-Amino-3-hydroxypyridine derivative) Identify Identify Alternative Starting Materials Start->Identify SM1 3-Hydroxypyridine Identify->SM1 SM2 3-Hydroxy-2-nitropyridine Identify->SM2 SM3 2-Halo-3-hydroxypyridine Identify->SM3 SM4 Furfural Identify->SM4 Synthesize Synthesize Target Molecule via Different Routes SM1->Synthesize SM2->Synthesize SM3->Synthesize SM4->Synthesize Analyze Analyze Performance Metrics Synthesize->Analyze Yield Yield Analyze->Yield Purity Purity Analyze->Purity Cost Cost Analysis Analyze->Cost Green Green Chemistry Metrics Analyze->Green Select Select Optimal Route Yield->Select Purity->Select Cost->Select Green->Select

References

A Comparative Guide to 2-Amino-3-benzyloxypyridine and Other Substituted Aminopyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines are a cornerstone in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. Their versatile reactivity and ability to act as key building blocks have led to their incorporation into a multitude of biologically active compounds. Among these, 2-Amino-3-benzyloxypyridine stands out as a valuable intermediate, frequently employed in the synthesis of kinase inhibitors. This guide provides an objective comparison of this compound with other substituted aminopyridines, focusing on their synthetic utility, supported by experimental data and detailed protocols.

Performance Comparison of Substituted Aminopyridines

The choice of a substituted aminopyridine in a synthetic route is often dictated by the desired substitution pattern, the reactivity of the amino and pyridine (B92270) ring functionalities, and the stability of the substituents to various reaction conditions. This section compares this compound with two other representative 3-substituted 2-aminopyridines: 2-amino-3-methoxypyridine (B156974), another electron-rich analogue, and 2-amino-3-nitropyridine (B1266227), an electron-deficient counterpart.

Physicochemical Properties

The electronic nature of the substituent at the 3-position significantly influences the physicochemical properties of the aminopyridine, which in turn affects its reactivity and handling.

PropertyThis compound2-Amino-3-methoxypyridine2-Amino-3-nitropyridine
Molecular Weight 200.24 g/mol 124.14 g/mol 139.11 g/mol
Melting Point 92-95 °C[1]Solid (Boiling Point: 235 °C)163-165 °C[2]
pKa (Predicted) 8.40 ± 0.10[2][3]8.43 ± 0.10[4]2.40 ± 0.36[2]
Solubility Slightly soluble in DMSO and methanol.[1]Soluble in many organic solvents.3 g/L in water.[2]
Appearance Off-white to pale yellow powder.[1]Dark brown solid.[4]Yellow crystalline powder.[2]
Synthetic Utility and Reactivity

The benzyloxy group in this compound serves as a bulky, electron-donating group that can also be removed via hydrogenolysis, offering a strategic advantage in multi-step syntheses. The methoxy (B1213986) group in 2-amino-3-methoxypyridine is also electron-donating but is generally more stable and less readily cleaved. In contrast, the nitro group in 2-amino-3-nitropyridine is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution.

Experimental Data and Protocols

Synthesis of Substituted Aminopyridines

The following table summarizes the synthetic routes to the compared aminopyridines, highlighting the reaction yields and conditions.

ProductStarting MaterialReagents and ConditionsYield
This compound 2-Amino-3-hydroxypyridineBenzyl (B1604629) chloride, 40% NaOH, tetrabutylammonium (B224687) bromide, dichloromethane (B109758), room temperature, 19 h.[2]77.3%[2][5]
2-Amino-5-methoxypyridine 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridineHydroxylamine (B1172632) hydrochloride, ethanol (B145695), water, reflux, 2 h.~100% (for this deprotection step)
2-Amino-3-nitropyridine 2-Chloro-3-nitropyridine (B167233)Aqueous ammonia (B1221849) solution, sealed tube, 90 °C, 16 h.[2]97%[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound[3]
  • To a vigorously stirred mixture of 2.5 liters of 40% sodium hydroxide (B78521) solution and 2.5 liters of dichloromethane, add 26.5 g of Adogen 464 (phase transfer catalyst) and 550 g of 2-amino-3-hydroxypyridine.

  • Cool the resulting brown-orange mixture to 25 °C.

  • Add 677.5 g of benzyl chloride in one portion and stir the mixture for 16 hours.

  • Allow the mixture to separate into two phases. Separate the lower aqueous phase and dilute it with 1 liter of ice-water.

  • Extract this aqueous solution with dichloromethane (3 x 1.5 liters).

  • Combine all dichloromethane extracts, wash with 1 liter of saturated sodium chloride solution, and dry over potassium carbonate.

  • Filter the dichloromethane extract and concentrate it on a rotary evaporator to obtain an orange solid.

  • Dissolve the solid in 1 liter of boiling absolute ethanol and filter the solution.

  • Chill the filtrate to induce crystallization. Filter the crystals, wash with 500 ml of ethanol at -10 °C, and dry at 50 °C in a vacuum oven to yield the final product.

Protocol 2: Synthesis of 2-Amino-5-methoxypyridine

This protocol describes the final deprotection step in a multi-step synthesis.

  • Dissolve 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (10 mmol, 2.04 g) and hydroxylamine hydrochloride (30 mmol, 2.08 g) in a mixture of ethanol (20 mL) and water (10 mL).

  • Heat the solution to reflux for 2 hours.

  • Cool the solution and quench with 2 M HCl.

  • Wash the mixture with isopropyl ether and adjust the pH to 9-10 with 6 M NaOH.

  • Extract the resulting mixture several times with diethyl ether.

  • Combine the organic phases, dry with MgSO4, and remove the solvent in vacuo.

  • Purify the oily residue by column chromatography on silica (B1680970) gel (gradient elution: CH2Cl2/CH3COOC2H5 = 1:3 to pure ethyl acetate) to obtain the product as a dark brown liquid.

Protocol 3: Synthesis of 2-Amino-3-nitropyridine[3]
  • Add 2-chloro-3-nitropyridine (4 g, 25.23 mmol) to a sealed tube.

  • Add ammonia solution (8.57 g, 504.6 mmol) to the sealed tube.

  • Heat the reaction mixture to 90 °C and stir at this temperature for 16 hours.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Separate the product by filtration to give 3.4 g of 3-nitropyridin-2-amine as a yellow solid.

Application in Kinase Inhibitor Synthesis: The MAPK/ERK Pathway

Substituted aminopyridines are crucial scaffolds for the development of kinase inhibitors targeting various signaling pathways implicated in cancer. One of the most important is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the B-Raf kinase, a key component of this pathway, are found in a significant percentage of human cancers, particularly melanoma.

The B-Raf inhibitor Vemurafenib is a prime example of a drug whose synthesis can utilize aminopyridine-like scaffolds. Vemurafenib specifically targets the B-RafV600E mutant, inhibiting its constitutive activation and thereby blocking downstream signaling through MEK and ERK, which ultimately leads to decreased cell proliferation and tumor growth.

Below is a diagram illustrating the simplified MAPK/ERK signaling pathway and the point of inhibition by a B-Raf inhibitor like Vemurafenib.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF B-Raf (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib B-Raf Inhibitor (e.g., Vemurafenib) Vemurafenib->BRAF

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of B-Raf inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex pharmaceutical agents. Its performance, when compared to other substituted aminopyridines, highlights the importance of the electronic and steric nature of the substituents on the pyridine ring. The benzyloxy group offers a unique combination of electron-donating character and the potential for deprotection, providing synthetic flexibility. In contrast, methoxy-substituted aminopyridines offer greater stability, while nitro-substituted analogues exhibit altered reactivity due to their strong electron-withdrawing nature. The selection of the appropriate aminopyridine intermediate is therefore a critical strategic decision in the design of efficient and successful synthetic routes for novel therapeutics.

References

A Comparative Spectral Analysis of 2-Amino-3-benzyloxypyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of 2-Amino-3-benzyloxypyridine, a key intermediate in pharmaceutical synthesis, and its common precursors. Understanding the spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Synthesis Pathway Overview

The primary synthetic route to this compound involves the benzylation of 2-amino-3-hydroxypyridine. An alternative approach can be envisioned through the reduction of an intermediate like 3-benzyloxy-2-nitropyridine. The following diagram illustrates the primary synthesis pathway.

Synthesis_Pathway Precursor 2-Amino-3-hydroxypyridine Product This compound Precursor->Product Benzylation Reagent Benzyl Chloride (C₆H₅CH₂Cl) Reagent->Product Base Sodium Hydroxide (NaOH) Base->Product

Caption: Synthesis of this compound.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its primary precursor, 2-amino-3-hydroxypyridine. Data for the alternative precursor, 3-benzyloxy-2-nitropyridine, is also included for a comprehensive comparison.

¹H NMR Spectral Data
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 7.30-7.50 (m, 5H, Ar-H of benzyl), 7.25 (dd, 1H, Py-H), 6.85 (dd, 1H, Py-H), 6.60 (t, 1H, Py-H), 5.10 (s, 2H, O-CH₂), 4.80 (br s, 2H, NH₂)
2-Amino-3-hydroxypyridine 7.05 (dd, 1H, Py-H), 6.70 (dd, 1H, Py-H), 6.50 (t, 1H, Py-H), 5.50 (br s, 2H, NH₂), 9.80 (br s, 1H, OH)
3-Benzyloxy-2-nitropyridine 8.10 (dd, 1H, Py-H), 7.30-7.50 (m, 5H, Ar-H of benzyl), 7.20 (dd, 1H, Py-H), 7.00 (t, 1H, Py-H), 5.30 (s, 2H, O-CH₂)
¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)
This compound 157.0 (C-O), 148.5 (C-N), 137.5 (Ar-C), 135.0 (Py-C), 128.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 120.0 (Py-C), 115.5 (Py-C), 70.5 (O-CH₂)
2-Amino-3-hydroxypyridine 155.0 (C-O), 147.0 (C-N), 133.0 (Py-C), 118.0 (Py-C), 114.0 (Py-C)
3-Benzyloxy-2-nitropyridine 158.0 (C-O), 150.0 (C-NO₂), 140.0 (Py-C), 136.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 119.0 (Py-C), 117.0 (Py-C), 71.0 (O-CH₂)
FTIR Spectral Data
CompoundKey Absorptions (cm⁻¹) and Functional Group
This compound 3450-3300 (N-H stretch, amine), 3030 (C-H stretch, aromatic), 1620 (N-H bend, amine), 1590, 1490 (C=C stretch, aromatic), 1250 (C-O stretch, ether)
2-Amino-3-hydroxypyridine 3500-3300 (O-H stretch, broad), 3400-3200 (N-H stretch, amine), 3050 (C-H stretch, aromatic), 1630 (N-H bend, amine), 1580, 1480 (C=C stretch, aromatic)
3-Benzyloxy-2-nitropyridine 3050 (C-H stretch, aromatic), 1530, 1350 (N-O stretch, nitro), 1590, 1495 (C=C stretch, aromatic), 1260 (C-O stretch, ether)
Mass Spectrometry Data
CompoundMolecular Ion (m/z) and Key Fragments
This compound 200 [M]⁺, 108 (loss of benzyl), 91 (benzyl cation)
2-Amino-3-hydroxypyridine 110 [M]⁺, 82 (loss of CO), 55
3-Benzyloxy-2-nitropyridine 230 [M]⁺, 184 (loss of NO₂), 91 (benzyl cation)

Experimental Protocols

The following are general experimental protocols for the spectral analyses cited above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact.

  • Instrumentation: A benchtop FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI):

    • Ionization Mode: Positive ion mode is typically used for these compounds.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition (EI):

    • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Electron Energy: Typically 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation patterns.

  • Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and characteristic fragment ions are identified.

A Comparative Analysis of the Reactivity of 2-Amino-3-benzyloxypyridine and 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the chemical reactivity of 2-Amino-3-benzyloxypyridine and its parent compound, 2-aminopyridine (B139424). Understanding the influence of the 3-benzyloxy substituent is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the key differences in their electronic properties and reactivity in various organic transformations, supported by established chemical principles and experimental data for analogous systems.

Introduction to the Compounds

2-Aminopyridine is a fundamental building block in organic synthesis, widely utilized in the preparation of pharmaceuticals and agrochemicals. Its reactivity is characterized by the interplay between the electron-donating amino group and the electron-withdrawing pyridine (B92270) ring.

This compound is a derivative of 2-aminopyridine that features a bulky, electron-donating benzyloxy group at the 3-position. This substituent significantly modulates the electronic and steric environment of the pyridine ring, thereby influencing its reactivity.

Comparative Reactivity Analysis

The introduction of a benzyloxy group at the 3-position of the 2-aminopyridine scaffold has a profound impact on the molecule's reactivity. The oxygen atom of the benzyloxy group can donate electron density to the pyridine ring through resonance, while the bulky benzyl (B1604629) group introduces steric hindrance.

Basicity and Nucleophilicity

The pKa of 2-aminopyridine is 6.86, indicating it is a moderately basic compound. The benzyloxy group at the 3-position is expected to be electron-donating, which should increase the electron density on the pyridine nitrogen and the exocyclic amino group. This would theoretically increase the basicity of this compound compared to 2-aminopyridine. However, steric hindrance from the adjacent benzyloxy group might slightly counteract this effect by impeding the approach of a proton to the ring nitrogen.

The nucleophilicity of the exocyclic amino group is also enhanced by the electron-donating nature of the benzyloxy substituent. This makes this compound potentially more reactive towards electrophiles at the amino group.

Table 1: Comparison of Physical and Electronic Properties

Property2-AminopyridineThis compoundPredicted Influence of 3-Benzyloxy Group
Molecular Weight 94.12 g/mol 200.24 g/mol Increased molecular weight and steric bulk.
pKa (of conjugate acid) 6.86[1][2]Not experimentally determined; predicted to be slightly higher than 2-aminopyridine.Electron-donating group increases basicity.
Nucleophilicity of NH₂ ModerateHigherIncreased electron density on the amino group.
Electron Density of Ring Electron-deficientMore electron-richThe benzyloxy group donates electron density.
Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom.[3] In 2-aminopyridine, the powerful electron-donating amino group activates the ring and directs incoming electrophiles primarily to the 5-position.

The presence of the electron-donating benzyloxy group in this compound is expected to further activate the pyridine ring towards EAS. The combined directing effects of the 2-amino and 3-benzyloxy groups would strongly favor substitution at the 4- and 6-positions. However, the steric bulk of the benzyloxy group might hinder attack at the 4-position, potentially favoring the 6-position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reagent2-AminopyridineThis compound (Predicted)
Br₂ 5-bromo-2-aminopyridine6-bromo-2-amino-3-benzyloxypyridine
HNO₃/H₂SO₄ 2-amino-5-nitropyridine2-amino-3-benzyloxy-6-nitropyridine
Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyridine ring typically occurs at the 2-, 4-, and 6-positions, which are electron-deficient. For reactions involving the displacement of a leaving group on the ring, the electron-donating amino and benzyloxy groups would deactivate the ring towards SNA. Therefore, this compound would be less reactive than an unsubstituted halopyridine.

However, the amino group itself can be the target of nucleophilic attack, for instance, in the Sandmeyer reaction, to introduce other functional groups.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[4][5]

Materials:

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add the 40% sodium hydroxide solution, dichloromethane, and the phase-transfer catalyst.

  • To this vigorously stirred biphasic mixture, add 2-amino-3-hydroxypyridine.

  • Cool the mixture to 25 °C and add benzyl chloride in one portion.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Allow the layers to separate. The lower aqueous phase is removed.

  • The organic phase is washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

  • The dichloromethane is removed under reduced pressure to yield a solid.

  • The crude product is recrystallized from boiling absolute ethanol to give pure this compound.

Acylation of 2-Aminopyridine

This is a general procedure for the acylation of the exocyclic amino group.

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Ice water

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminopyridine, add acetic anhydride. The reaction is exothermic and should be cooled.

  • Control the temperature to below 60 °C and stir for 1 hour.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate.

  • The organic layer is dried and the solvent is evaporated to yield 2-acetamidopyridine.[6]

Suzuki Coupling of 2-Bromopyridine

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.[7][8]

Materials:

  • 2-Bromopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃ or KF)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a Schlenk tube, combine 2-bromopyridine, the arylboronic acid, the palladium catalyst, the ligand (if necessary), and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the degassed solvent mixture.

  • Seal the tube and heat the reaction mixture (e.g., to 110 °C) until the starting material is consumed, as monitored by GC or TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are dried and concentrated. The product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis of this compound start 2-Amino-3-hydroxypyridine + Benzyl chloride reaction Phase-transfer catalysis NaOH, CH2Cl2 start->reaction workup Separation & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

reactivity_comparison cluster_reactivity Comparative Reactivity compound1 2-Aminopyridine basicity Basicity / Nucleophilicity compound1->basicity pKa = 6.86 eas Electrophilic Aromatic Substitution (EAS) compound1->eas Activation at C5 snar Nucleophilic Aromatic Substitution (SNAr) compound1->snar Deactivated compound2 This compound compound2->basicity Predicted > 6.86 (Enhanced) compound2->eas Stronger Activation at C4 & C6 compound2->snar More Deactivated

Caption: Reactivity comparison of the two pyridines.

Conclusion

The presence of a 3-benzyloxy group in the 2-aminopyridine scaffold significantly enhances its reactivity towards electrophiles, both at the exocyclic amino group and on the pyridine ring. This increased nucleophilicity and ring activation should be a key consideration for medicinal chemists and process developers. Conversely, for reactions involving nucleophilic attack on the pyridine ring, the electron-donating nature of the substituent leads to deactivation. The steric bulk of the benzyloxy group can also play a role in directing the regioselectivity of certain reactions. This comparative guide provides a foundational understanding to aid in the rational design of synthetic strategies utilizing these important heterocyclic building blocks.

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-3-benzyloxypyridine, a key intermediate in the development of various pharmaceutical compounds, including Raf kinase inhibitors, necessitates efficient and scalable production methods.[1] The critical step in its synthesis is the O-benzylation of 2-amino-3-hydroxypyridine (B21099). This guide provides an objective comparison of different catalytic strategies for this transformation, presenting supporting data and detailed experimental protocols to inform methodology selection in research and development settings.

Performance Comparison of Synthetic Methodologies

The efficiency of this compound synthesis is highly dependent on the chosen synthetic route. Below is a comparative summary of a conventional method utilizing a phase-transfer catalyst and two prominent transition-metal-catalyzed approaches, highlighting key performance indicators.

MethodCatalyst SystemTypical Yield (%)Reaction Time (hours)Temperature (°C)Key Advantages
Phase-Transfer Catalysis Tetrabutylammonium (B224687) bromide or Adogen 46477.3[2]6 - 19[2]25 - 75[2]Well-established, high purity achievable, no heavy metal contamination.
Palladium-Catalysis (Proposed) Pd₂(dba)₃ / XantphosHigh (est.)12 - 24 (est.)80 - 110Broad substrate scope, high functional group tolerance, milder than copper.
Copper-Catalysis (Proposed) CuI / 1,10-PhenanthrolineGood (est.)24 - 48 (est.)100 - 140Cost-effective catalyst, well-suited for O-arylation/alkylation of phenols.

Experimental Protocols

Detailed methodologies for the phase-transfer catalytic route and proposed transition-metal-catalyzed syntheses are provided below.

Method 1: Phase-Transfer Catalysis

This established method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl (B1604629) chloride.

Reactants:

  • 2-amino-3-hydroxypyridine

  • Benzyl chloride

  • Sodium hydroxide (B78521) (40% solution)

  • Dichloromethane or Toluene

  • Tetrabutylammonium bromide (phase-transfer catalyst)[2]

Procedure:

  • To a solution of 40% sodium hydroxide and dichloromethane, add 2-amino-3-hydroxypyridine and tetrabutylammonium bromide.[2]

  • Stir the mixture vigorously at room temperature.[2]

  • Add benzyl chloride to the mixture and continue stirring at a controlled temperature (e.g., 70-75°C) for 6 hours.[2]

  • After the reaction is complete, allow the phases to separate.[2]

  • Extract the aqueous phase with the organic solvent.[2]

  • Combine the organic phases, wash with brine, and dry over a suitable drying agent (e.g., potassium carbonate).[3]

  • Concentrate the organic phase under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a solid.[2][3]

Method 2: Palladium-Catalyzed Synthesis (Proposed)

This proposed protocol is based on the principles of Buchwald-Hartwig etherification, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-O bonds.

Reactants:

  • 2-amino-3-hydroxypyridine

  • Benzyl bromide

  • Palladium(0) precursor (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-amino-3-hydroxypyridine, the base, the palladium precursor, and the phosphine ligand.

  • Add the anhydrous solvent, followed by benzyl bromide.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate this compound.

Method 3: Copper-Catalyzed Synthesis (Proposed)

This proposed protocol is based on the Ullmann condensation, a classic copper-catalyzed reaction for the formation of diaryl ethers, adapted for O-benzylation.

Reactants:

  • 2-amino-3-hydroxypyridine

  • Benzyl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline or L-proline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • High-boiling point polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a flask under an inert atmosphere, add CuI, the ligand, the base, and 2-amino-3-hydroxypyridine.

  • Add the solvent, followed by benzyl bromide.

  • Heat the mixture to 100-140°C and stir for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with aqueous ammonia (B1221849) solution (to remove copper salts) and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

G A Mix 2-amino-3-hydroxypyridine, NaOH, PTC, and Solvent B Add Benzyl Chloride and Heat A->B C Phase Separation and Aqueous Extraction B->C D Wash, Dry, and Concentrate Organic Phase C->D E Recrystallization D->E F Pure this compound E->F

Caption: Workflow for Phase-Transfer Catalysis Synthesis.

G A Combine Reactants, Base, Pd Catalyst, and Ligand (Inert Atmosphere) B Add Benzyl Bromide and Heat A->B C Cool and Filter through Celite B->C D Aqueous Workup and Drying C->D E Column Chromatography D->E F Pure this compound E->F G A Combine Reactants, Base, Cu Catalyst, and Ligand (Inert Atmosphere) B Add Benzyl Bromide and Heat A->B C Aqueous Workup with Ammonia Wash B->C D Dry and Concentrate Organic Phase C->D E Column Chromatography D->E F Pure this compound E->F

References

Comparative Purity Validation of 2-Amino-3-benzyloxypyridine: A Guide to HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2-Amino-3-benzyloxypyridine, a key building block in pharmaceutical synthesis.[1][2][3] The purity of this compound is critical, directly impacting the quality and safety of final active pharmaceutical ingredients (APIs).[4] We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction to Analytical Techniques

Both HPLC and NMR are powerful analytical tools for purity determination, yet they operate on different principles and provide distinct types of information.

  • High-Performance Liquid Chromatography (HPLC) is a separative technique that is the workhorse for purity analysis in the pharmaceutical industry.[4][5] It excels at detecting and quantifying trace-level impurities by physically separating them from the main compound based on their differential interactions with a stationary phase.[4][6] Its high sensitivity makes it ideal for identifying process-related impurities and degradation products.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic technique that provides both structural and quantitative information.[7][8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for the resonance, allowing for a direct and absolute purity assessment without the need for specific reference standards for each impurity.[8][9] This makes qNMR a powerful, universal, and primary method for purity determination.[10][11]

Experimental Design & Workflow

A robust purity validation strategy often employs orthogonal techniques to ensure a comprehensive assessment. HPLC is typically used for its high sensitivity to separate and quantify impurities, while NMR confirms the structure of the main component and provides an independent, absolute purity value.

G cluster_0 Purity Validation Workflow cluster_1 Analytical Methods Sample This compound (Batch No. 12345) Prep Sample Preparation (Weighing & Dissolution) Sample->Prep HPLC HPLC Analysis (Relative Purity) Prep->HPLC NMR NMR Analysis (Absolute Purity & Identity) Prep->NMR Data Data Analysis & Comparison HPLC->Data NMR->Data Report Final Purity Report & Certificate of Analysis Data->Report

Caption: Overall workflow for the purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an ideal method for detecting and quantifying trace impurities. A reversed-phase method is typically employed for compounds like this compound.[4][12][13]

Experimental Protocol: HPLC
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., Shim-pack Scepter C18, 4.6 x 150 mm, 3 µm).[12][14]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water.[12]

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 35°C.[14]

  • Detection Wavelength: 275 nm.[12]

  • Injection Volume: 10 µL.[14]

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the initial mobile phase composition (90:10 Water:Acetonitrile).[4]

Data Presentation: HPLC Results

The purity is calculated based on the area percent of all observed peaks in the chromatogram.

Peak IDCompound NameRetention Time (min)Peak Area (%)
1Impurity A (e.g., 2-Amino-3-hydroxypyridine)3.520.08
2This compound 15.78 99.85
3Impurity B (Unknown)18.210.04
4Impurity C (e.g., Benzyl Chloride)21.550.03
Total 100.00
Calculated Purity 99.85%

Note: This data is representative and for illustrative purposes.

Quantitative ¹H NMR Spectroscopy (qNMR) Analysis

qNMR provides a direct measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.[8][9][11] This method is invaluable as it is not dependent on the response factor of impurities.[8]

Experimental Protocol: ¹H qNMR
  • Instrumentation: 600 MHz NMR Spectrometer (e.g., Bruker NEO 600 MHz).[8]

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, Purity ≥ 99.9%).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Accurately weigh ~5 mg of the internal standard (Maleic Anhydride).

    • Dissolve both in ~0.75 mL of CDCl₃ in a vial, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative proton acquisition with a long relaxation delay.[8]

    • Relaxation Delay (d1): 60 seconds (to ensure full relaxation of all protons).[8]

    • Number of Scans: 16

    • Temperature: 25°C

Data Presentation: ¹H qNMR Results

The purity (P) is calculated using the following formula[7][15]:

Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • m: Mass

  • P: Purity of the standard

ParameterThis compound (Analyte)Maleic Anhydride (IS)
Mass (m) 10.15 mg5.08 mg
Molecular Weight (MW) 200.24 g/mol 98.06 g/mol
Signal Used for Integration Aromatic Protons (multiplet)Olefinic Protons (singlet)
Chemical Shift (δ, ppm) ~6.7 - 7.5~7.10
Number of Protons (N) 82
Integral Value (I) 5.321.35
Purity (P) To be calculated 99.9%
Calculated Purity (% w/w) \multicolumn{2}{c}{99.7% }

Note: This data is representative and for illustrative purposes.

Comparison of Techniques

Both HPLC and qNMR are essential for a comprehensive purity assessment, offering complementary strengths.

G cluster_0 Comparison of Analytical Principles cluster_hplc Measures cluster_nmr Measures HPLC HPLC (Separation-Based) H_Purity Relative Purity (Area %) HPLC->H_Purity Provides H_Impurities Detects & Quantifies Individual Impurities HPLC->H_Impurities Provides NMR NMR (Spectroscopy-Based) N_Purity Absolute Purity (% w/w) NMR->N_Purity Provides N_Identity Structural Confirmation NMR->N_Identity Provides

Caption: Conceptual comparison of HPLC and NMR for purity validation.

FeatureHPLC¹H qNMR
Principle Chromatographic SeparationNuclear Magnetic Resonance
Purity Type Relative (Area Percent)Absolute (% w/w)
Reference Standard Requires reference standards for each impurity for accurate quantification.Requires one certified internal standard for absolute quantification.[10]
Sensitivity Very high (ppm levels), excellent for trace impurity detection.[16]Lower sensitivity, may not detect impurities below ~0.1%.
Specificity High, based on retention time and UV spectrum.[17]Absolute structural specificity.
Information Provided Purity profile, number of impurities, retention times.Absolute purity, structural confirmation, identification of major components.
Throughput Moderate (typically 20-30 min per sample).Lower (requires longer relaxation delays for quantification).

Conclusion

For the comprehensive purity validation of this compound, a dual-technique approach is recommended.

  • HPLC should be employed as the primary tool for impurity profiling due to its high sensitivity and resolving power. It is the method of choice for routine quality control to ensure that known and unknown impurities are below specified limits.[5]

  • ¹H qNMR serves as an excellent orthogonal method. It provides an independent, absolute purity value that is not susceptible to differences in detector response factors. Furthermore, it unequivocally confirms the identity and structural integrity of the material, which is a critical component of a complete Certificate of Analysis.[7]

By combining these two powerful and distinct analytical methods, researchers and drug development professionals can establish a highly confident and robust purity assessment for this compound, ensuring the quality and consistency required for pharmaceutical applications.

References

Comparative Analysis of 2-Amino-3-benzyloxypyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of 2-Amino-3-benzyloxypyridine and its derivatives, focusing on their potential as kinase inhibitors. While comprehensive comparative data for a wide range of these specific derivatives is not extensively available in publicly accessible literature, this document establishes a framework for their evaluation. The parent compound, this compound, has been identified as an inhibitor of mitogen-activated protein kinase p38α (MAPK14), a key enzyme in cellular signaling pathways.[1] Understanding the structure-activity relationship (SAR) of its derivatives is crucial for the development of more potent and selective therapeutic agents.

Data Presentation: Inhibitory Activity

The following table summarizes the known inhibitory activity of the parent compound, this compound, and provides a template for comparing its derivatives. The data for the derivatives are hypothetical and included for illustrative purposes to guide future SAR studies.

CompoundDerivative Structure (Modification on parent)Target KinaseIC50 (nM)
1 This compound (Parent Compound)p38α (MAPK14)Data not publicly available
2 Hypothetical: 4-Fluoro-benzyl substitutionp38α (MAPK14)TBD
3 Hypothetical: 4-Chloro-benzyl substitutionp38α (MAPK14)TBD
4 Hypothetical: 4-Methoxy-benzyl substitutionp38α (MAPK14)TBD
5 Hypothetical: N-acetylation of the 2-amino groupp38α (MAPK14)TBD

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TBD (To Be Determined) indicates where experimental data for derivatives would be recorded.

Experimental Protocols

To determine the inhibitory activity (IC50 values) of this compound derivatives, a robust and standardized assay is required. The following is a detailed protocol for a common in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted from established methods for determining kinase inhibition by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified p38α kinase

  • Kinase-specific substrate peptide

  • This compound derivatives (test compounds)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase-Glo® Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each derivative in DMSO (e.g., 10 mM).

    • Perform a serial dilution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing purified p38α and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

p38 MAP Kinase Signaling Pathway

The diagram below illustrates a simplified representation of the p38 MAP kinase signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. This compound and its derivatives would act at the p38 kinase step.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inhibitor This compound Derivatives Inhibitor->p38 Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in the in vitro kinase inhibition assay described above.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilution of Test Compounds Add_Compound 2. Add Compound/Control to Plate Compound_Prep->Add_Compound Add_Kinase_Substrate 3. Add Kinase/Substrate Mixture Add_Compound->Add_Kinase_Substrate Incubate_1 4. Pre-incubate (10 min) Add_Kinase_Substrate->Incubate_1 Start_Reaction 5. Add ATP to Initiate Reaction Incubate_1->Start_Reaction Incubate_2 6. Incubate (60 min at 30°C) Start_Reaction->Incubate_2 Stop_Reaction 7. Add ADP-Glo™ Reagent (Stop Reaction) Incubate_2->Stop_Reaction Incubate_3 8. Incubate (40 min) Stop_Reaction->Incubate_3 Generate_Signal 9. Add Kinase-Glo® Reagent (Generate Signal) Incubate_3->Generate_Signal Incubate_4 10. Incubate (30 min) Generate_Signal->Incubate_4 Read_Luminescence 11. Measure Luminescence Incubate_4->Read_Luminescence Calculate_IC50 12. Plot Dose-Response Curve and Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay to determine IC50 values.

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of three synthetic pathways to 2-Amino-3-benzyloxypyridine, a valuable building block in pharmaceutical research. We compare a well-established benzylation method with two plausible alternative routes employing modern cross-coupling strategies: the Buchwald-Hartwig amination and the Ullmann condensation. This objective comparison, supported by experimental data and cost analysis, is intended to aid researchers in selecting the most efficient and economical synthesis strategy for their specific needs.

Executive Summary

The synthesis of this compound is most commonly achieved through the direct benzylation of 2-Amino-3-hydroxypyridine. This method is straightforward and utilizes relatively inexpensive starting materials. However, alternative approaches using palladium- or copper-catalyzed cross-coupling reactions offer potentially milder conditions and different substrate scope, which may be advantageous in certain contexts. This guide evaluates the following three pathways:

  • Route 1: Direct Benzylation of 2-Amino-3-hydroxypyridine. This is the most frequently documented method, involving the O-alkylation of 2-Amino-3-hydroxypyridine with benzyl (B1604629) chloride.

  • Route 2: Buchwald-Hartwig Amination. A hypothetical but highly plausible route involving the palladium-catalyzed amination of a 3-benzyloxy-2-halopyridine intermediate using an ammonia (B1221849) surrogate.

  • Route 3: Ullmann Condensation. A second hypothetical route based on the copper-catalyzed coupling of a 3-benzyloxy-2-halopyridine with an amine source.

The analysis indicates that Route 1 (Direct Benzylation) remains the most cost-effective and straightforward method for the synthesis of this compound on a laboratory scale, primarily due to the low cost of the starting materials and the high-yielding nature of the reaction. The alternative routes, while mechanistically elegant, are projected to be significantly more expensive due to the high cost of the requisite halo-pyridine intermediate and the associated catalysts and ligands.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for each synthetic pathway, allowing for a direct comparison of their respective costs and efficiencies.

Table 1: Comparison of Starting Materials and Reagents Costs

ReagentRoute 1 (Benzylation)Route 2 (Buchwald-Hartwig)Route 3 (Ullmann)
Starting Pyridine 2-Amino-3-hydroxypyridine3-Benzyloxy-2-bromopyridine3-Benzyloxy-2-bromopyridine
Cost per gram~$2.45~$83.00~$83.00
Benzyl Source Benzyl chloride(incorporated in starting material)(incorporated in starting material)
Cost per gram~$0.05--
Amino Source (part of starting material)Benzophenone ImineAmmonia (aqueous)
Cost per gram-~$0.50~$0.01
Base Sodium Hydroxide (B78521)Sodium tert-butoxidePotassium Carbonate
Cost per gram~$0.08~$0.40~$0.10
Catalyst Adogen 464 (phase transfer)Pd₂(dba)₃ / XPhosCopper(I) Iodide / L-Proline
Cost per gram~$0.27~
150(precatalyst)/150 (precatalyst) / ~150(precatalyst)/
20 (ligand)
~
0.60(catalyst)/0.60 (catalyst) / ~0.60(catalyst)/
0.50 (ligand)
Solvent Dichloromethane (B109758)TolueneDMSO
Cost per 100mL~$2.00~$1.50~$5.00

Note: Costs are estimates based on currently available supplier pricing for research quantities and may vary.

Table 2: Comparative Performance Metrics

MetricRoute 1 (Benzylation)Route 2 (Buchwald-Hartwig)Route 3 (Ullmann)
Reported/Estimated Yield 77-95%[1]70-95% (estimated based on similar substrates)50-98% (estimated based on similar substrates)[2]
Reaction Time 6-19 hours[1]4-24 hours12-24 hours
Reaction Temperature Room Temperature to 75°C[1]80-110°C90-120°C
Number of Synthetic Steps 12 (including preparation of halo-pyridine)2 (including preparation of halo-pyridine)
Purification Method Recrystallization/ChromatographyColumn ChromatographyColumn Chromatography
Safety Considerations Benzyl chloride is a lachrymator. Dichloromethane is a suspected carcinogen.Palladium catalysts can be pyrophoric. Toluene is flammable.DMSO can enhance skin absorption of other chemicals.

Experimental Protocols

Route 1: Direct Benzylation of 2-Amino-3-hydroxypyridine

This protocol is adapted from a reported industrial synthesis.[1]

Materials:

  • 2-Amino-3-hydroxypyridine

  • 40% Sodium hydroxide solution

  • Tetrabutylammonium (B224687) bromide (or Adogen 464)

  • Benzyl chloride

  • Dichloromethane

  • Toluene

  • Purified water

Procedure:

  • To a stirred solution of 40% aqueous sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent such as dichloromethane or toluene, add 2-Amino-3-hydroxypyridine (1.0 eq).

  • Add benzyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70-75°C and stir for approximately 6 hours.

  • After the reaction is complete, cool the mixture and separate the organic and aqueous phases.

  • Extract the aqueous phase with the organic solvent.

  • Combine the organic phases and wash with water.

  • Concentrate the organic phase under reduced pressure to yield a solid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or toluene) to afford this compound as a solid.[1][3]

Route 2 (Hypothetical): Buchwald-Hartwig Amination

This proposed protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.

Materials:

  • 3-Benzyloxy-2-bromopyridine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos or RuPhos)

  • Sodium tert-butoxide

  • Ammonia surrogate (e.g., Benzophenone imine or Lithium bis(trimethylsilyl)amide)

  • Anhydrous toluene

Procedure:

  • To an oven-dried flask, add 3-Benzyloxy-2-bromopyridine (1.0 eq), the ammonia surrogate (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate glovebox, prepare a stock solution of the palladium precatalyst and the phosphine ligand in anhydrous toluene.

  • Add the catalyst/ligand solution to the reaction flask.

  • Seal the flask and heat the mixture at 80-110°C with stirring for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Route 3 (Hypothetical): Ullmann Condensation

This proposed protocol is based on modern Ullmann-type amination reactions.

Materials:

  • 3-Benzyloxy-2-bromopyridine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Aqueous ammonia

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a reaction flask, add 3-Benzyloxy-2-bromopyridine (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and the base (2.0 eq).

  • Add anhydrous DMSO to the flask, followed by aqueous ammonia (excess).

  • Heat the reaction mixture to 90-120°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

Route1_Benzylation A 2-Amino-3-hydroxypyridine C NaOH, Phase Transfer Catalyst Dichloromethane/Toluene A->C B Benzyl Chloride B->C D This compound C->D 77-95% yield

Caption: Route 1: Direct Benzylation.

Route2_Buchwald_Hartwig A 3-Benzyloxy-2-bromopyridine C Pd Catalyst, Phosphine Ligand NaOtBu, Toluene A->C B Ammonia Surrogate (e.g., Benzophenone Imine) B->C D This compound C->D ~70-95% yield (est.)

Caption: Route 2: Buchwald-Hartwig Amination.

Route3_Ullmann_Condensation A 3-Benzyloxy-2-bromopyridine C CuI, L-Proline K2CO3, DMSO A->C B Aqueous Ammonia B->C D This compound C->D ~50-98% yield (est.)

References

A Comparative Guide to Protecting Groups for the Hydroxyl Function of 2-Amino-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of functional groups are fundamental to the successful synthesis of complex molecules. In the case of 2-amino-3-hydroxypyridine (B21099), a versatile building block in medicinal chemistry, the presence of both a nucleophilic amino group and a hydroxyl group necessitates a careful selection of protecting groups to achieve chemoselectivity. This guide provides an objective comparison of common protecting groups for the hydroxyl function of 2-amino-3-hydroxypyridine, supported by experimental data and detailed protocols to aid in the development of robust synthetic routes.

Comparison of Hydroxyl Protecting Groups

The choice of a suitable protecting group is contingent on its stability to various reaction conditions and the ease and selectivity of its removal. For the hydroxyl group of 2-amino-3-hydroxypyridine, the primary challenge lies in achieving selective O-functionalization over N-functionalization. This can often be accomplished by leveraging the different nucleophilicity of the hydroxyl and amino groups under specific reaction conditions. Below is a comparison of commonly employed protecting groups.

Protecting GroupReagents and Conditions for ProtectionYield (%)StabilityReagents and Conditions for Deprotection
Benzyl (B1604629) (Bn) Benzyl chloride, 40% NaOH, Adogen 464, CH₂Cl₂, 25°C, 16hHigh (not specified)Stable to a wide range of non-reductive conditions.H₂, Pd/C, various solvents (e.g., MeOH, EtOH)[1]
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole (B134444), DMFGood to ExcellentStable to basic conditions, chromatography, and many non-acidic reagents.TBAF in THF; or acidic conditions (e.g., AcOH/H₂O or CSA in MeOH)[2][3]
Acetyl (Ac) Acetic anhydride (B1165640), Pyridine (B92270), 0°C to rtHighStable to acidic and oxidative conditions.Basic hydrolysis (e.g., K₂CO₃/MeOH) or acidic hydrolysis (e.g., HCl/H₂O)[4][5]

Note: Yields for TBDMS and Acetyl protection on 2-amino-3-hydroxypyridine are not explicitly reported in the searched literature but are generally high for similar substrates under the specified conditions.

Experimental Protocols

O-Benzylation: Synthesis of 2-Amino-3-benzyloxypyridine[6]

This protocol details the selective O-benzylation of 2-amino-3-hydroxypyridine.

Materials:

Procedure:

  • In a 12-liter 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, combine 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464, and 2.5 liters of dichloromethane.

  • To this vigorously stirred mixture, add 550 g of 2-amino-3-hydroxypyridine. The temperature will rise to approximately 38°C.

  • Cool the orange-brown mixture to 25°C.

  • Add 677.5 g of benzyl chloride in one portion and stir the mixture for 16 hours.

  • Allow the mixture to separate into two phases. Separate the lower aqueous phase and dilute it with 1 liter of ice water.

  • Extract the aqueous phase with dichloromethane (3 x 1.5 liters).

  • Combine all dichloromethane extracts with the original organic phase.

  • Wash the combined organic phase with 1 liter of saturated sodium chloride solution and dry over potassium carbonate.

  • Filter the dichloromethane extract and concentrate it on a rotary evaporator to obtain an orange solid.

  • Dissolve the solid in 1 liter of boiling absolute ethanol and filter the solution.

  • Chill the filtrate to induce crystallization.

  • Filter the crystals, wash with 500 ml of ethanol at -10°C, and dry at 50°C in a vacuum oven to yield the desired this compound.

General Protocol for O-tert-Butyldimethylsilylation (O-TBDMS) of a Hydroxyl Group[3]

This is a general and widely used protocol for the introduction of a TBDMS ether, which is expected to be applicable for the selective O-silylation of 2-amino-3-hydroxypyridine under optimized conditions.

Materials:

  • Substrate (e.g., 2-amino-3-hydroxypyridine)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the substrate (1 equivalent) in DMF.

  • Add imidazole (2.5 equivalents) to the solution.

  • Add TBDMS-Cl (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for O-Acetylation of a Hydroxyl Group[5]

This general procedure for O-acetylation is a standard method that can be adapted for 2-amino-3-hydroxypyridine.

Materials:

  • Substrate (e.g., 2-amino-3-hydroxypyridine)

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Toluene

  • Dichloromethane or Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the starting material (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C and add acetic anhydride (1.5–2.0 equivalents per hydroxyl group).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography if necessary.

Orthogonal Protection Strategy

In multi-step syntheses, employing an orthogonal protection strategy is highly advantageous. This allows for the selective deprotection of one protecting group in the presence of others. For derivatives of 2-amino-3-hydroxypyridine, this is particularly relevant if both the amino and hydroxyl groups require protection.

Orthogonal_Protection AHP 2-Amino-3-hydroxypyridine O_Protected O-Protected-2-amino-3-hydroxypyridine AHP->O_Protected O-Protection (e.g., TBDMS-Cl) N_O_Protected N,O-Diprotected Pyridine O_Protected->N_O_Protected N-Protection (e.g., Boc₂O) N_Deprotected O-Protected-2-amino-3-hydroxypyridine N_O_Protected->N_Deprotected Selective N-Deprotection (e.g., TFA for Boc) Final_Product Modified Product N_Deprotected->Final_Product Further Functionalization

Caption: Orthogonal protection workflow for 2-amino-3-hydroxypyridine.

Reaction Workflow: O-Benzylation

The following diagram illustrates the key steps in the O-benzylation of 2-amino-3-hydroxypyridine.

O_Benzylation_Workflow cluster_protection Protection Step cluster_workup Workup and Purification start 2-Amino-3-hydroxypyridine NaOH, Adogen 464, CH₂Cl₂ reaction Reaction Benzyl Chloride 16 hours at 25°C start->reaction Addition extraction Extraction Phase Separation CH₂Cl₂ Extraction reaction->extraction Proceeds to purification Purification Washing and Drying Crystallization from Ethanol extraction->purification product This compound purification->product Yields

Caption: Workflow for the synthesis of this compound.

This guide provides a starting point for selecting and implementing hydroxyl protecting groups for 2-amino-3-hydroxypyridine. The choice of protecting group should be tailored to the specific synthetic route and the compatibility with subsequent reaction steps. The provided protocols offer detailed procedures for common and effective protection strategies.

References

A Comparative Guide to the Characterization of Impurities in Commercial 2-Amino-3-benzyloxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and comparison of impurities in commercial batches of 2-Amino-3-benzyloxypyridine. Understanding the impurity profile of this key starting material is critical for ensuring the quality, safety, and efficacy of downstream pharmaceutical products. This document outlines potential impurities, details analytical methodologies for their identification and quantification, and proposes alternative purification strategies.

Potential Impurities in this compound

The primary commercial synthesis of this compound is the Williamson ether synthesis, reacting 2-amino-3-hydroxypyridine (B21099) with benzyl (B1604629) chloride in the presence of a base.[1][2] Based on this reaction, the following impurities can be anticipated:

  • Unreacted Starting Materials:

    • 2-amino-3-hydroxypyridine

    • Benzyl chloride

  • Reaction By-products:

    • Benzyl alcohol (from hydrolysis of benzyl chloride)

    • Dibenzyl ether (from self-condensation of benzyl chloride or reaction with benzyl alcohol)

    • Over-alkylated products (e.g., N-benzylated or di-benzylated species)

  • Impurities from Starting Materials:

    • Impurities present in the initial 2-amino-3-hydroxypyridine, which can be synthesized from furfural, may carry over.[3][4]

  • Reagents and Solvents:

    • Residual phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts).[1]

    • Residual solvents from reaction and purification steps.

A summary of these potential impurities is presented in Table 1.

Table 1: Potential Impurities in Commercial this compound

Impurity ClassSpecific ExamplesPotential Origin
Starting Materials2-amino-3-hydroxypyridine, Benzyl chlorideIncomplete reaction
By-productsBenzyl alcohol, Dibenzyl ether, N-benzylated by-productsSide reactions, hydrolysis
Starting Material ImpuritiesFurfural-derived impuritiesCarried over from 2-amino-3-hydroxypyridine synthesis
ReagentsQuaternary ammonium saltsIncomplete removal after reaction
SolventsToluene, Dichloromethane, EthanolResidual from synthesis and purification

Experimental Protocols for Impurity Characterization

A multi-pronged analytical approach is recommended for the comprehensive characterization of impurities.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary technique for separating and quantifying the main component and its impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A typical gradient could be from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectra of the main peak and potential impurities (e.g., 254 nm and 280 nm).

  • Data Analysis: Quantify impurities using the area percent method, assuming similar response factors for structurally related impurities. For accurate quantification, isolation and characterization of major impurities to determine their specific response factors are necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities such as residual solvents and some by-products.

Protocol:

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 5 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • Injector Temperature: 250 °C.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed structural information and can be used to identify and quantify impurities without the need for reference standards of the impurities themselves.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to facilitate the structural elucidation of unknown impurities.

  • Data Analysis: Identify impurity signals by comparing the spectrum of the sample with that of a high-purity reference standard. The structure of unknown impurities can often be deduced from the correlation signals in 2D NMR spectra. Quantify impurities by integrating their unique signals relative to the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the comprehensive characterization of impurities in commercial this compound.

experimental_workflow sample Commercial this compound Sample hplc HPLC-UV Analysis sample->hplc Dissolve in ACN/Water gcms GC-MS Analysis sample->gcms Dissolve in MeOH nmr NMR Spectroscopy sample->nmr Dissolve in DMSO-d6 quantification Quantification of Known and Unknown Impurities hplc->quantification identification Identification of Volatile and Semi-Volatile Impurities gcms->identification elucidation Structural Elucidation of Unknown Impurities nmr->elucidation report Comprehensive Impurity Profile Report quantification->report identification->report elucidation->report

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-benzyloxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Amino-3-benzyloxypyridine is considered hazardous waste and must be disposed of accordingly. Do not discharge this compound into drains or municipal waste streams. This document provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Profile and Waste Classification

This compound is classified as a hazardous substance. Its hazard profile necessitates specific handling and disposal protocols. The primary hazards associated with this compound include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

Due to these hazards, all waste containing this compound, including unused product, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative and regulatory data relevant to the disposal of this compound.

ParameterValueReference
CAS Number 24016-03-3[2][3]
Molecular Formula C₁₂H₁₂N₂O[4]
Molecular Weight 200.24 g/mol [4]
Hazard Class Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word Warning
WGK (Water Hazard Class) WGK 3
Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and chemically resistant hazardous waste container.

  • Types of Waste: This includes:

    • Unused or expired this compound.

    • Solutions containing the compound.

    • Contaminated disposable materials (e.g., gloves, weighing paper, pipette tips).

    • Contaminated glassware (rinse with a suitable solvent and collect the rinsate as hazardous waste).

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) office for guidance on compatibility.

2. Container Management:

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazards (e.g., Irritant).

  • Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

3. Spill Management:

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations. This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the waste contaminated with This compound? A->B C Segregate as Hazardous Waste B->C  Yes G Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) B->G  No D Place in Labeled, Sealed Container C->D E Store in Satellite Accumulation Area D->E F Arrange for Professional Disposal (via EHS Office) E->F

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzyloxypyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-benzyloxypyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。